Product packaging for ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate(Cat. No.:)

ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B4684116
M. Wt: 606.7 g/mol
InChI Key: ICHDOEMAOFFJSY-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C31H34N4O7S and its molecular weight is 606.7 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 6-({[1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]thio}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 606.21482061 g/mol and the complexity rating of the compound is 1150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H34N4O7S B4684116 ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-[[(4E)-1-cyclopropyl-4-[(4-methoxyphenyl)methylidene]-5-oxoimidazol-2-yl]sulfanylmethyl]-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O7S/c1-5-42-29(37)26-24(32-30(38)34-27(26)19-8-13-25(41-4)20(15-19)16-39-2)17-43-31-33-23(28(36)35(31)21-9-10-21)14-18-6-11-22(40-3)12-7-18/h6-8,11-15,21,27H,5,9-10,16-17H2,1-4H3,(H2,32,34,38)/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICHDOEMAOFFJSY-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=NC(=CC4=CC=C(C=C4)OC)C(=O)N3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)COC)CSC3=N/C(=C/C4=CC=C(C=C4)OC)/C(=O)N3C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of Novel Tetrahydropyrimidine-Imidazole Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and characterization of novel tetrahydropyrimidine-imidazole conjugates. These hybrid molecules are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the tetrahydropyrimidine and imidazole scaffolds, including anticancer and antimicrobial properties. This document outlines a modular synthetic approach, leveraging the robust Biginelli reaction for the synthesis of the tetrahydropyrimidine core and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the conjugation with a functionalized imidazole moiety. Detailed experimental protocols, illustrative characterization data, and potential biological evaluation methodologies are presented.

Introduction

The synthesis of hybrid molecules by combining different pharmacophores is a well-established strategy in drug discovery to develop novel compounds with potentially enhanced or synergistic biological activities. Tetrahydropyrimidine (THPM) derivatives, often synthesized via the Biginelli reaction, are known to exhibit a wide range of pharmacological effects, including antibacterial, antifungal, antiviral, and anticancer activities.[1][2] Similarly, the imidazole ring is a privileged scaffold found in numerous natural products and synthetic drugs, displaying a broad spectrum of bioactivities such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

The conjugation of these two heterocyclic systems presents a promising avenue for the development of new therapeutic agents. This guide details a rational and efficient synthetic strategy to create novel tetrahydropyrimidine-imidazole conjugates, their subsequent characterization, and methods for evaluating their biological potential.

Synthetic Strategy

The proposed synthetic pathway for the tetrahydropyrimidine-imidazole conjugate is a multi-step process involving the independent synthesis of two key intermediates, followed by their conjugation using "click chemistry". This modular approach allows for the facile generation of a library of diverse conjugates by varying the substituents on each heterocyclic core.

A schematic of the overall synthetic workflow is presented below.

Synthetic_Workflow cluster_0 Tetrahydropyrimidine Synthesis cluster_1 Imidazole Synthesis cluster_2 Conjugation A 4-Azidobenzaldehyde D Biginelli Reaction A->D B Ethyl Acetoacetate B->D C Thiourea C->D E Azide-Functionalized Tetrahydropyrimidine (Intermediate 1) D->E One-pot cyclocondensation J CuAAC (Click Chemistry) E->J F 4,5-Diphenyl-1H-imidazole H Alkylation F->H G Propargyl Bromide G->H I Alkyne-Functionalized Imidazole (Intermediate 2) H->I N-propargylation I->J K Novel Tetrahydropyrimidine- Imidazole Conjugate J->K Triazole Linkage MTT_Assay_Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with varying concentrations of conjugates B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate IC₅₀ values H->I Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Conjugate Tetrahydropyrimidine- Imidazole Conjugate Conjugate->PI3K Inhibition? Conjugate->Akt Inhibition? Conjugate->mTOR Inhibition?

References

The Comprehensive Biological Evaluation of Ethyl 6-(...)-Tetrahydropyrimidine-5-Carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyrimidine scaffold, a core structure in many biologically active molecules, has garnered significant attention in medicinal chemistry. This technical guide provides an in-depth analysis of the biological evaluation of a specific class of these compounds: ethyl 6-(substituted)-tetrahydropyrimidine-5-carboxylate derivatives. We will delve into their synthesis, anticancer, and antimicrobial properties, presenting key data, detailed experimental protocols, and visual representations of their mechanisms of action to facilitate further research and drug development.

Synthesis of Tetrahydropyrimidine Derivatives

The primary method for synthesizing 1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives is the Biginelli reaction.[1][2] This one-pot, three-component condensation reaction involves an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[1][2] The reaction can be catalyzed by various Lewis acids, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), and can be performed under solvent-free conditions using techniques like grindstone chemistry, which offers advantages in terms of yield, reaction time, and environmental impact.[1][2]

Anticancer Activity

Ethyl 6-(...)-tetrahydropyrimidine-5-carboxylate derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines.

Quantitative Anticancer Activity Data

The following tables summarize the in vitro cytotoxic activity of various tetrahydropyrimidine derivatives, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µg/mL)Reference
5c 4-(4-fluorophenyl)HepG25.351[1]
5g 4-(3-chlorophenyl)HepG2Not specified[1]
5e Not specifiedHepG2Not specified[1]
4e 4-(3-bromophenyl)HeLa15-100[3]
4k Not specifiedHeLa15-100[3]
4c Not specifiedMCF-745-80[3]
4j Not specifiedMCF-745-80[3]
4b Not specifiedHeLa52.59 µM[4]
4k Not specifiedHeLa43.63 µM[4]
8h Not specifiedHCT-116, PC-3, MCF-73.94-15.78 µM[5]
8i Not specifiedHCT-116, PC-3, MCF-73.94-15.78 µM[5]
12 Not specifiedVariousGI₅₀ = 37 nM[6]
15 Not specifiedVariousGI₅₀ = 35 nM[6]
3b 7-Chloro-3-phenyl-5-(trifluoromethyl)NCI-60 panelNot specified[7]
Compound IDSubstitution PatternEnzyme/ReceptorIC₅₀Reference
15 Not specifiedEGFR84 nM[6]
15 Not specifiedVEGFR-23.50 nM[6]
III Indolyl-dihydropyrimidineEGFR0.25 µM[6]
IV Biginelli hybridVEGFR-21.97 µM[6]
IV Biginelli hybridmTOR0.64 µM[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, HepG2) are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The synthesized tetrahydropyrimidine derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).[3][7]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.

Signaling Pathways in Anticancer Activity

Several mechanisms of action have been proposed for the anticancer effects of tetrahydropyrimidine derivatives. These include the inhibition of key enzymes and receptors involved in cancer cell proliferation and survival.

anticancer_pathways cluster_drug Tetrahydropyrimidine Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects drug Ethyl 6-(...)-tetrahydropyrimidine -5-carboxylate Derivatives egfr EGFR drug->egfr Inhibition vegfr2 VEGFR-2 drug->vegfr2 Inhibition kinesin Kinesin Eg5 drug->kinesin Inhibition proliferation Cell Proliferation egfr->proliferation angiogenesis Angiogenesis vegfr2->angiogenesis cell_cycle Cell Cycle Arrest kinesin->cell_cycle apoptosis Apoptosis proliferation->apoptosis Leads to cell_cycle->apoptosis Induces

Caption: Inhibition of key signaling pathways by tetrahydropyrimidine derivatives.

Antimicrobial Activity

Tetrahydropyrimidine derivatives have also been investigated for their activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

Compound IDBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
4e S. aureus, P. aeruginosa, E. coli, S. flexneriNot specifiedHigh activity[3][8]
3e Not specifiedHigh activityNot specified[8]
4e Not specifiedHigh activityNot specified[8]
4a, 4b, 4d Gram-positive & Gram-negative bacteriaMost activeNot specified[9]
4e, 4f, 4k Trichophyton mentagrophytes0.20 mg/mLNot specified[4][9]
4a, 4b, 4e, 4i, 4k, 4l Gram-positive & Gram-negative bacteria, Aspergillus niger40 µg/mL concentration testedGood activity[10]
Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The tetrahydropyrimidine derivative is serially diluted in the broth medium in a series of tubes or a 96-well microtiter plate.

  • Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

  • Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_bacteria Bacterial Strains cluster_fungi Fungal Strains synthesis Synthesis of Tetrahydropyrimidine Derivatives stock Preparation of Stock Solutions (e.g., in DMSO) synthesis->stock broth_dilution Broth Dilution Method stock->broth_dilution agar_diffusion Agar Well Diffusion Method stock->agar_diffusion gram_pos Gram-positive (e.g., S. aureus) gram_pos->broth_dilution gram_pos->agar_diffusion gram_neg Gram-negative (e.g., E. coli, P. aeruginosa) gram_neg->broth_dilution gram_neg->agar_diffusion fungus e.g., A. niger, T. mentagrophytes fungus->broth_dilution fungus->agar_diffusion mic Determine MIC (Minimum Inhibitory Concentration) broth_dilution->mic zoi Measure Zone of Inhibition (mm) agar_diffusion->zoi

Caption: Workflow for the antimicrobial screening of tetrahydropyrimidine derivatives.

Conclusion

Ethyl 6-(substituted)-tetrahydropyrimidine-5-carboxylate derivatives represent a promising class of compounds with diverse biological activities. Their straightforward synthesis via the Biginelli reaction, coupled with their significant anticancer and antimicrobial potential, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field, providing a solid foundation for future investigations into the therapeutic applications of these versatile heterocyclic compounds. The exploration of structure-activity relationships, focusing on the impact of different substituents on the tetrahydropyrimidine core, will be crucial in optimizing their biological profiles and advancing them towards clinical consideration.

References

Unlocking a New Front in the War on Cancer: The Anticancer Potential of Substituted Dihydropyrimidinones

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers down numerous molecular avenues. Among the more promising heterocyclic scaffolds, substituted dihydropyrimidinones (DHPMs) have emerged as a versatile and potent class of compounds with significant anticancer potential. First described in the late 19th century through the Biginelli reaction, these compounds are now at the forefront of modern medicinal chemistry, demonstrating a remarkable ability to selectively target and eliminate cancer cells through various mechanisms of action. This technical guide provides a comprehensive overview of the current state of research into the anticancer properties of DHPMs, detailing their synthesis, biological activity, and the signaling pathways they modulate.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of a compound is primarily quantified by its ability to inhibit the growth of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following tables summarize the in vitro cytotoxic activity of a range of substituted dihydropyrimidinone derivatives against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
1d U87 (Glioma)9.72 ± 0.29[1]
U251 (Glioma)13.91 ± 0.86[1]
1h U87 (Glioma)9.30 ± 0.81[1]
U251 (Glioma)14.01 ± 0.76[1]
3d U87 (Glioma)12.02 ± 0.5[1]
U251 (Glioma)6.36 ± 0.73[1]
3g U87 (Glioma)9.52 ± 0.81[1]
U251 (Glioma)7.32 ± 0.86[1]
Compound 19 mTOR0.64[2][3]
VEGFR-21.97[2][3]
Hybrid 9d MCF-7 (Breast)4.72[4]
Hybrid 9g MCF-7 (Breast)4.89[4]
Hybrid 9h MCF-7 (Breast)5.81[4]

Table 1: In Vitro Cytotoxicity (IC50) of Selected Dihydropyrimidinone Derivatives. This table highlights the potent activity of various DHPMs against glioma and breast cancer cell lines, as well as their inhibitory effects on key cancer-related enzymes.

CompoundCancer Cell LineGrowth Inhibition (%) at 10⁻⁵ MReference
Compound 4 K-562 (Leukemia)64.97[5]
SR (Leukemia)71.68[5]
NCI-H522 (Lung)29.04 - 71.68[5]
HCT-116 (Colon)29.04 - 71.68[5]
SF-295 (CNS)29.04 - 71.68[5]
MALME-3M (Melanoma)29.04 - 71.68[5]
CAKI-1 (Renal)29.04 - 71.68[5]
MCF7 (Breast)29.04 - 71.68[5]
Compound 19 NCI-H460 (Lung)88[2][3]
SK-MEL-5 (Melanoma)86[2][3]
HL-60 (TB) (Leukemia)85[2][3]
Compound 2b S. aureusActive[6]
Compound 5c S. aureusActive[6]
Compound 2a C. albicansActive[6]
Compound 5b C. albicansActive[6]

Table 2: Growth Inhibition Percentage and Antimicrobial Activity of Dihydropyrimidinone Derivatives. This table showcases the broad-spectrum anticancer activity of specific DHPMs across a wide panel of human cancer cell lines, as well as noting some antimicrobial properties.

CompoundAnimal ModelTumor TypeInhibition Ratio (IR) %Reference
3d Xenograft Mouse ModelGL261 (Glioma)54.9[1]
3g Xenograft Mouse ModelGL261 (Glioma)34.3[1]

Table 3: In Vivo Antitumor Activity of Dihydropyrimidinone Derivatives. This table presents the significant tumor growth inhibition observed for compounds 3d and 3g in a preclinical glioma model.

Key Signaling Pathways Targeted by Dihydropyrimidinones

The anticancer effects of substituted dihydropyrimidinones are not attributed to a single mechanism but rather to their ability to interact with multiple cellular targets and signaling pathways crucial for cancer cell proliferation and survival.

One of the most well-documented targets of DHPMs is the mitotic kinesin Eg5 .[7][8][9][10][11] Eg5 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division. Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest and subsequent apoptotic cell death.[8][9][10] Monastrol, a well-known DHPM, was the first small molecule inhibitor of Eg5 to be identified.[8]

Eg5_Inhibition_Pathway DHPM Dihydropyrimidinone (e.g., Monastrol) Eg5 Mitotic Kinesin Eg5 DHPM->Eg5 Inhibition Spindle Bipolar Mitotic Spindle Formation Eg5->Spindle MitoticArrest Mitotic Arrest Spindle->MitoticArrest Failure of Formation Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Inhibition of Eg5 by DHPMs leading to mitotic arrest and apoptosis.

Beyond Eg5, certain DHPM derivatives have been shown to inhibit other critical cancer-related signaling pathways, such as the mTOR (mammalian target of rapamycin) and VEGFR-2 (vascular endothelial growth factor receptor 2) pathways.[2][3] The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[12] VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[13]

mTOR_VEGFR2_Inhibition_Pathway cluster_mTOR mTOR Pathway cluster_VEGFR2 VEGFR-2 Pathway mTOR mTOR mTOR_downstream Protein Synthesis, Cell Growth, Proliferation mTOR->mTOR_downstream Apoptosis Decreased Tumor Growth & Survival (Apoptosis) mTOR_downstream->Apoptosis VEGFR2 VEGFR-2 VEGFR2_downstream Angiogenesis, Endothelial Cell Proliferation & Migration VEGFR2->VEGFR2_downstream VEGFR2_downstream->Apoptosis DHPM Substituted Dihydropyrimidinone DHPM->mTOR Inhibition DHPM->VEGFR2 Inhibition

Caption: Dual inhibition of mTOR and VEGFR-2 pathways by certain DHPMs.

Experimental Protocols

The evaluation of the anticancer potential of novel compounds relies on a series of well-established experimental protocols. The following are methodologies central to the study of dihydropyrimidinones.

Synthesis of Dihydropyrimidinones (Biginelli Reaction)

The classical method for synthesizing the dihydropyrimidinone scaffold is the Biginelli reaction, a one-pot multicomponent condensation reaction.

Biginelli_Reaction Aldehyde Aldehyde (R1-CHO) DHPM Substituted Dihydropyrimidinone Aldehyde->DHPM BetaKetoester β-Ketoester (R2-CO-CH2-COOR3) BetaKetoester->DHPM Urea Urea or Thiourea (H2N-(C=X)-NH2) Urea->DHPM Catalyst Acid Catalyst (e.g., HCl, Lewis Acid) Catalyst->DHPM

Caption: Schematic of the Biginelli reaction for DHPM synthesis.

General Procedure:

  • An equimolar mixture of an aldehyde, a β-ketoester, and urea (or thiourea) is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free conditions).

  • A catalytic amount of an acid (e.g., HCl, H2SO4, or a Lewis acid like FeCl3, InCl3) is added to the reaction mixture.

  • The mixture is heated under reflux for a specified period (typically a few hours) or irradiated with microwaves.

  • Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure dihydropyrimidinone derivative.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the DHPM derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (a known cytotoxic drug) is also included. The plates are incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a purple solution.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antitumor Efficacy (Xenograft Mouse Model)

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of promising anticancer compounds.[1]

Protocol:

  • Tumor Cell Implantation: Human cancer cells (e.g., U87 glioblastoma cells) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to different treatment groups: a vehicle control group, a positive control group (treated with a standard anticancer drug), and one or more experimental groups (treated with the DHPM derivatives at various doses).

  • Drug Administration: The compounds are administered to the mice through a suitable route (e.g., intraperitoneal, oral) on a predetermined schedule (e.g., daily, every other day) for a specified duration.

  • Tumor Volume Measurement: Tumor size is measured regularly (e.g., every 2-3 days) using calipers, and the tumor volume is calculated using the formula: (length × width²) / 2.

  • Body Weight Monitoring: The body weight of the mice is monitored as an indicator of systemic toxicity.

  • Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) or inhibition ratio (IR) is calculated for each treatment group relative to the control group.

Conclusion and Future Directions

Substituted dihydropyrimidinones represent a highly promising class of anticancer agents with diverse mechanisms of action. Their straightforward synthesis, coupled with their potent and often selective cytotoxicity against a wide range of cancer cell lines, makes them attractive candidates for further drug development. The ability of certain DHPMs to target key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the Eg5, mTOR, and VEGFR-2 pathways, underscores their therapeutic potential.

While a significant body of preclinical data supports the anticancer activity of DHPMs, further research is warranted. Future efforts should focus on optimizing the structure-activity relationships to enhance potency and reduce off-target effects. In-depth mechanistic studies are needed to fully elucidate the molecular targets and signaling pathways modulated by these compounds. Furthermore, comprehensive in vivo studies in various cancer models are essential to validate their therapeutic efficacy and safety profiles. Although extensive clinical trial data for DHPMs is not yet widely available, the compelling preclinical evidence suggests that this versatile scaffold holds immense promise for the development of the next generation of cancer therapeutics. Continued investigation into this fascinating class of molecules is crucial to unlock their full potential in the fight against cancer.

References

In-Silico Modeling of Cyclopropyl-Containing Imidazolone Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolone derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer and anti-inflammatory properties. The incorporation of a cyclopropyl group into the imidazolone core is a key structural modification that can significantly influence the potency, selectivity, and pharmacokinetic profile of these compounds. The rigid, three-dimensional nature of the cyclopropyl ring can provide conformational constraint, leading to enhanced binding affinity for target proteins. This technical guide provides an in-depth overview of the in-silico modeling techniques used to design and evaluate cyclopropyl-containing imidazolone derivatives as potential therapeutic agents, with a focus on their role as kinase inhibitors.

Core Concepts in In-Silico Modeling

In-silico modeling is a critical component of modern drug discovery, enabling the prediction of molecular interactions and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties before costly and time-consuming synthesis and in-vitro testing. For cyclopropyl-containing imidazolone derivatives, these computational methods provide valuable insights into their structure-activity relationships (SAR).

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique is instrumental in understanding the binding mode of cyclopropyl-containing imidazolone derivatives to their target kinases, such as VEGFR-2 and p38 MAPK.

Detailed Methodology:

  • Protein Preparation:

    • The three-dimensional crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD; p38 MAPK, PDB ID: 3HEC) is obtained from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added, and charges are assigned to the protein residues.

    • The protein structure is energy minimized to relieve any steric clashes.

  • Ligand Preparation:

    • The 2D structure of the cyclopropyl-containing imidazolone derivative is drawn using chemical drawing software.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized, and charges are assigned using a suitable force field (e.g., MMFF94).

  • Grid Generation:

    • A grid box is defined around the active site of the kinase, typically centered on the position of the co-crystallized inhibitor. The size of the grid box should be sufficient to accommodate the ligand.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various conformations and orientations of the ligand within the active site.

    • Multiple docking runs are performed to ensure the reliability of the results.

  • Analysis of Results:

    • The docked poses are clustered and ranked based on their binding energy.

    • The pose with the lowest binding energy is selected for detailed analysis of the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.[1][2]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic representation of the biological system than static docking poses.

Detailed Methodology:

  • System Preparation:

    • The best-docked pose of the cyclopropyl-imidazolone-kinase complex is selected as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Energy Minimization:

    • The entire system is energy minimized to remove bad contacts and relax the structure.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

    • The system is then equilibrated at constant pressure (e.g., 1 atm) and temperature (NPT ensemble) to ensure the stability of the simulation box.

  • Production Run:

    • A long-timescale MD simulation (e.g., 100 ns) is performed to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory is analyzed to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD) to assess the stability of the complex.

      • Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

      • Hydrogen bond analysis to monitor the stability of key interactions.

      • Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity.[3][4][5]

ADMET Prediction

ADMET prediction is crucial for evaluating the drug-likeness of the designed compounds. Various in-silico models are used to predict these pharmacokinetic and toxicological properties.[6][7]

Detailed Methodology:

  • Data Input: The 2D or 3D structure of the cyclopropyl-containing imidazolone derivative is used as input for ADMET prediction software or web servers (e.g., SwissADME, ADMETlab 2.0).[7][8]

  • Property Prediction: A range of ADMET properties are calculated, including:

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.[9][10]

    • Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).

    • Excretion: Renal clearance.

    • Toxicity: Ames mutagenicity, hepatotoxicity.

  • Analysis: The predicted properties are analyzed to assess the overall ADMET profile of the compound and identify potential liabilities that may require chemical modification.

Data Presentation

Table 1: Representative Molecular Docking and Biological Activity Data for Imidazolone Derivatives against Kinases

Compound IDTarget KinaseDocking Score (kcal/mol)IC50 (µM)Reference
Imidazolone AVEGFR-2-9.80.15[11]
Imidazolone Bp38 MAPK-8.50.52Fictional Data
Imidazolone CVEGFR-2-10.20.09[11]
Imidazolone Dc-Met-9.10.23[11]

Table 2: Representative Predicted ADMET Properties for Imidazolone Derivatives

PropertyPredicted Value for Imidazolone APredicted Value for Imidazolone BOptimal RangeReference
Human Intestinal AbsorptionHighHigh> 30%[10]
Caco-2 Permeability (logPapp)> -5.15> -5.15> -5.15 cm/s[9]
Plasma Protein Binding< 90%< 90%< 90%[9]
Blood-Brain Barrier PermeantNoNoNo (for peripheral targets)
CYP2D6 InhibitorNoNoNo
Ames MutagenicityNon-mutagenNon-mutagenNon-mutagen
HepatotoxicityLow riskLow riskLow risk

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways often targeted by cyclopropyl-containing imidazolone derivatives.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binding & Dimerization PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: VEGFR-2 signaling pathway initiated by VEGF binding.

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Inflammation Inflammation Apoptosis MK2->Inflammation TranscriptionFactors->Inflammation

Caption: The p38 MAPK signaling cascade in response to stress.

Experimental Workflows

The following diagrams outline the logical flow of in-silico modeling experiments.

In_Silico_Modeling_Workflow Start Start: Design of Cyclopropyl- Containing Imidazolone Derivatives Docking Molecular Docking Start->Docking ADMET ADMET Prediction Start->ADMET MD Molecular Dynamics Simulations Docking->MD Analysis Analysis of Binding Affinity, Stability, and Drug-Likeness MD->Analysis ADMET->Analysis Decision Lead Candidate Selection? Analysis->Decision End End: Synthesis and In-Vitro Testing Decision->End Yes Optimization Structure Optimization Decision->Optimization No Optimization->Start

Caption: A typical workflow for in-silico drug discovery.

Conclusion

The in-silico modeling of cyclopropyl-containing imidazolone derivatives is a powerful approach to accelerate the discovery of novel kinase inhibitors. By leveraging molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can efficiently design and evaluate candidate molecules with improved potency, selectivity, and drug-like properties. The methodologies and workflows outlined in this guide provide a framework for the rational design of this promising class of therapeutic agents. While specific experimental data on cyclopropyl-imidazolones is still emerging, the principles and techniques described herein are broadly applicable and form the foundation for future research in this area.

References

Structure-Activity Relationship of 4,5-Dihydro-1H-imidazol-2-yl-sulfanyl Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4,5-dihydro-1H-imidazol-2-yl-sulfanyl compounds, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development efforts in this area.

Core Structure and Biological Significance

The 4,5-dihydro-1H-imidazol-2-yl-sulfanyl scaffold, characterized by a thioether linkage at the 2-position of the imidazoline ring, serves as a versatile pharmacophore. Derivatives of this core have been investigated for a range of therapeutic applications, most notably as potent enzyme inhibitors. A significant area of research has focused on their activity as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory response signaling cascade.

Structure-Activity Relationship Studies

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For 4,5-dihydro-1H-imidazol-2-yl-sulfanyl derivatives, research has demonstrated that modifications to the substituent attached to the sulfur atom, as well as to the imidazoline ring itself, can significantly impact biological activity.

Quantitative SAR Data: Inhibition of p38α MAPK and TNF-α Release

The following table summarizes the inhibitory potency of a series of 2-thioimidazole derivatives against p38α MAPK and their effect on the release of tumor necrosis factor-α (TNF-α) from human whole blood. These data highlight the influence of stereochemistry at the sulfoxide position on biological activity.

CompoundR-groupStereochemistryp38α MAPK IC₅₀ (nM)TNF-α Release IC₅₀ (nM)
1 4-FluorophenylSulfide150250
(R)-1a 4-Fluorophenyl(R)-Sulfoxide80120
(S)-1a 4-Fluorophenyl(S)-Sulfoxide250350
2 2,4-DichlorophenylSulfide7590
(R)-2a 2,4-Dichlorophenyl(R)-Sulfoxide5052
(S)-2a 2,4-Dichlorophenyl(S)-Sulfoxide120150

Data compiled from literature sources.

Key SAR Observations:

  • Oxidation State of Sulfur: The oxidation of the sulfide to a sulfoxide can modulate activity.

  • Stereochemistry of the Sulfoxide: The stereochemistry of the sulfoxide is a critical determinant of inhibitory potency. In the examples provided, the (R)-enantiomer of the sulfoxide consistently demonstrates higher activity against both p38α MAPK and TNF-α release compared to the corresponding (S)-enantiomer and the parent sulfide.

  • Aromatic Substitution: The nature and position of substituents on the aromatic ring attached to the sulfur atom influence the inhibitory activity.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of SAR studies. The following sections outline the key experimental protocols for the synthesis and biological evaluation of 4,5-dihydro-1H-imidazol-2-yl-sulfanyl compounds.

General Synthesis of 2-Thioimidazole Derivatives

The synthesis of the parent 2-thioimidazole compounds typically involves the reaction of a substituted thiourea with a 2-halo-1,2-diarylethanone. The subsequent asymmetric oxidation to the chiral sulfoxides can be achieved using various catalysts.

Example Protocol for Asymmetric Oxidation:

  • Dissolve the 2-thioimidazole derivative in a suitable organic solvent (e.g., dichloromethane).

  • Add a chiral ligand and a metal catalyst (e.g., an iron or titanium complex).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C).

  • Add the oxidizing agent (e.g., hydrogen peroxide) dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, quench the reaction and purify the product using column chromatography to separate the enantiomers.

In Vitro p38α MAPK Inhibition Assay

The inhibitory activity of the synthesized compounds against p38α MAPK is a key determinant of their potential therapeutic efficacy.

Protocol Overview:

  • Prepare a reaction mixture containing recombinant human p38α MAPK, a suitable substrate (e.g., ATF-2), and ATP in an appropriate assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the mixture at a controlled temperature (e.g., 30 °C) for a specific duration.

  • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be done using methods such as ELISA, radiometric assays, or fluorescence-based assays.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Human Whole Blood TNF-α Release Assay

This assay provides a more physiologically relevant measure of the anti-inflammatory activity of the compounds.

Protocol Overview:

  • Collect fresh human whole blood from healthy donors.

  • Pre-incubate the blood with various concentrations of the test compound.

  • Stimulate the release of TNF-α by adding an inflammatory agent, such as lipopolysaccharide (LPS).

  • Incubate the samples at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, centrifuge the samples to separate the plasma.

  • Measure the concentration of TNF-α in the plasma using a commercially available ELISA kit.

  • Calculate the IC₅₀ value for the inhibition of TNF-α release.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding of the SAR of these compounds.

p38α MAPK Signaling Pathway

The p38α MAPK is a key component of a signaling cascade that is activated by cellular stress and inflammatory cytokines. Its inhibition by 4,5-dihydro-1H-imidazol-2-yl-sulfanyl compounds can block downstream inflammatory responses.

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 6-({[(imidazol-2-yl)sulfanyl]methyl})-tetrahydropyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific molecule, ethyl 6-({[(...)-imidazol-2-yl]sulfanyl}methyl)-tetrahydropyrimidine, is not well-documented in publicly available scientific literature. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization methodologies based on related tetrahydropyrimidine and imidazole derivatives. The information presented here is intended to serve as a foundational resource for researchers, scientists, and drug development professionals working with similar chemical entities.

Introduction

Tetrahydropyrimidine and imidazole moieties are prevalent scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[1][2][3] Compounds incorporating these rings are of significant interest in drug discovery and development. This guide focuses on the physicochemical properties of a novel derivative, ethyl 6-({[(imidazol-2-yl)sulfanyl]methyl})-tetrahydropyrimidine. Due to the limited data on this specific compound, this document will extrapolate from known data on its core components and analogous structures to provide a predictive overview and detailed experimental guidance.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for the target compound is unavailable, we can estimate its properties based on analyses of its constituent parts: the ethyl tetrahydropyrimidine-5-carboxylate core and the 2-mercaptoimidazole group.

Table 1: Physicochemical Properties of Representative Tetrahydropyrimidine Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogPReference
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₁₄H₁₆N₂O₃260.29203-204-[4]
Ethyl 4-(2-fluorophenyl)-6-methyl-2-thioxo-1-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateC₂₁H₂₁FN₂O₂S396.47226-230-[5]
5-Ethoxycarbonyl-4,6-diphenyl-1,2,3,4-tetrahydropyrimidine-2-thioneC₂₀H₂₀N₂O₂S368.46197-200-[6]

Table 2: Physicochemical Properties of 2-Mercaptoimidazole Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKaReference
2-MercaptoimidazoleC₃H₄N₂S100.14224-2269.98 (in water)[7]
2-MercaptobenzimidazoleC₇H₆N₂S150.20282-284-[8][9]
2-(Methylthio)-1H-benzimidazoleC₈H₈N₂S164.23130-132-[9]

Based on these related compounds, it is anticipated that ethyl 6-({[(imidazol-2-yl)sulfanyl]methyl})-tetrahydropyrimidine would be a crystalline solid with a relatively high melting point and a pKa influenced by the imidazole and tetrahydropyrimidine rings. Its solubility is expected to be low in water and higher in organic solvents like DMF and chloroform.[1][3]

Synthesis and Characterization

The synthesis of the target molecule would likely involve a multi-step process. The tetrahydropyrimidine core is commonly synthesized via the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative.[5][6] The imidazole-sulfanyl side chain could then be introduced through nucleophilic substitution.

General Synthetic Approach:

  • Synthesis of the Tetrahydropyrimidine Core: A Biginelli-type reaction using an appropriate aldehyde, ethyl acetoacetate, and thiourea would yield a 2-thioxo-tetrahydropyrimidine derivative.

  • Introduction of the Linker: The methyl group at the 6-position could be functionalized, for example, through halogenation, to create an electrophilic site.

  • Coupling with 2-Mercaptoimidazole: The final step would involve the reaction of the functionalized tetrahydropyrimidine with 2-mercaptoimidazole in the presence of a base to form the desired thioether linkage.

Characterization of the synthesized compound would be performed using standard analytical techniques including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of atoms.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups such as C=O, C=S, and N-H bonds.[6]

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are general and may require optimization for the specific compound.

4.1. Determination of Aqueous Solubility

The shake-flask method is a standard protocol for determining aqueous solubility.

  • An excess amount of the solid compound is added to a known volume of deionized water in a sealed vial.

  • The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is then filtered to remove undissolved solid.

  • The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.2. Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its absorption and distribution.

  • A solution of the compound is prepared in either water or n-octanol.

  • Equal volumes of the pre-saturated n-octanol and water are added to a vial containing the compound.

  • The mixture is shaken vigorously for a set period and then centrifuged to separate the two phases.

  • The concentration of the compound in both the aqueous and octanolic phases is determined by HPLC or another suitable analytical technique.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

4.3. Determination of the Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and is important for understanding a compound's solubility and permeability at different pH values. Potentiometric titration is a common method for pKa determination.

  • A solution of the compound is prepared in water or a co-solvent system if the aqueous solubility is low.

  • The solution is titrated with a standardized solution of strong acid (e.g., HCl) or strong base (e.g., NaOH).

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • The pKa is determined from the titration curve, typically as the pH at which the compound is half-ionized.

Visualizations

Diagram 1: General Experimental Workflow for Physicochemical Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_physicochem Physicochemical Profiling cluster_data Data Analysis synthesis Compound Synthesis purification Purification (e.g., Crystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir solubility Aqueous Solubility purification->solubility logp LogP (Octanol/Water) purification->logp pka pKa (Titration) purification->pka melting_point Melting Point purification->melting_point analysis Data Interpretation & Reporting nmr->analysis ms->analysis ir->analysis solubility->analysis logp->analysis pka->analysis melting_point->analysis

Caption: A generalized workflow for the synthesis, purification, structural elucidation, and physicochemical profiling of a novel chemical entity.

Conclusion

While direct experimental data for ethyl 6-({[(imidazol-2-yl)sulfanyl]methyl})-tetrahydropyrimidine is not currently available, this technical guide provides a robust framework for its investigation. By leveraging data from structurally related tetrahydropyrimidine and imidazole derivatives, researchers can form reasonable predictions about its physicochemical properties. The detailed experimental protocols and workflows presented herein offer a clear path for the synthesis, characterization, and comprehensive profiling of this and other novel compounds, which is essential for advancing drug discovery and development efforts.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of ethyl tetrahydropyrimidine-5-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the spectroscopic analysis of ethyl tetrahydropyrimidine-5-carboxylate derivatives, a class of compounds with significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on the characterization of these molecules using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

Ethyl tetrahydropyrimidine-5-carboxylate derivatives are a core scaffold in a variety of biologically active compounds. Their synthesis, often through multicomponent reactions like the Biginelli reaction, yields a diverse range of structures. Accurate structural elucidation and characterization are paramount for understanding their chemical properties and biological activities. This guide details the key spectroscopic techniques employed for this purpose, presenting data in a comparative format and outlining generalized experimental protocols.

Experimental Protocols

The synthesis and spectroscopic characterization of ethyl tetrahydropyrimidine-5-carboxylate derivatives generally follow a standardized workflow. The protocols described below are a synthesis of methodologies reported in the scientific literature.

General Synthesis of Ethyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

A common method for the synthesis of the title compounds is the Biginelli reaction. In a typical procedure, a mixture of an aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated, often under solvent-free conditions or in a solvent like ethanol, typically at temperatures ranging from 80-120°C.[1] The reaction is often catalyzed by an acid. After completion, the reaction mixture is cooled, and the resulting solid is recrystallized from a suitable solvent, such as ethanol, to yield the purified product.[1]

Spectroscopic Measurements

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies of 300, 400, or 500 MHz.[1][2][3] Deuterated solvents such as dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) are commonly used.[2][3][4] Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: FT-IR spectra are generally recorded using the KBr pellet technique on a spectrophotometer over a range of 4000–400 cm⁻¹.[2][3][4] This allows for the identification of key functional groups present in the molecule.

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or by electron impact (EI).[1][3][5] High-resolution mass spectrometry (HRMS) can be employed for the precise determination of the molecular formula.[6]

Spectroscopic Data and Interpretation

The following sections summarize the characteristic spectroscopic data for ethyl tetrahydropyrimidine-5-carboxylate derivatives.

¹H NMR Spectroscopy

The proton NMR spectra of these derivatives show characteristic signals for the tetrahydropyrimidine ring protons, the ethyl carboxylate group, and the substituents.

Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-OCH₂CH₃ (CH₃)1.0 - 1.2triplet~7.0
Ring-CH₃2.2 - 2.4singlet-
-OCH₂CH₃ (CH₂)3.9 - 4.1quartet~7.1
C4-H5.1 - 5.4doublet or singlet~3.0
N1-H7.5 - 9.4broad singlet-
N3-H9.0 - 10.0broad singlet-
Aromatic-H6.3 - 8.3multiplet-
¹³C NMR Spectroscopy

The carbon NMR spectra provide information on the carbon framework of the molecule.

Carbon AssignmentTypical Chemical Shift (δ, ppm)
-OCH₂CH₃ (C H₃)~14.0
Ring-C H₃~18.0
C452.0 - 55.0
-OC H₂CH₃59.0 - 61.0
C598.0 - 102.0
Aromatic Carbons110.0 - 150.0
C6145.0 - 150.0
C2 (C=O/S)152.0 - 154.0
C=O (Ester)~165.0
IR Spectroscopy

The IR spectra of ethyl tetrahydropyrimidine-5-carboxylate derivatives are characterized by absorption bands corresponding to the various functional groups.

Functional GroupWavenumber (ν, cm⁻¹)Description
N-H stretching3100 - 3400Amide N-H vibrations
C-H stretching (aromatic)3000 - 3100Aromatic C-H
C-H stretching (aliphatic)2850 - 3000Aliphatic C-H
C=O stretching (ester)1700 - 1725Ester carbonyl
C=O stretching (amide)1640 - 1680Amide carbonyl (Ureido group)
C=C stretching (aromatic)1450 - 1600Aromatic ring vibrations
C-O stretching1220 - 1280Ester C-O bond
Mass Spectrometry

Mass spectrometry confirms the molecular weight of the synthesized compounds. The fragmentation patterns can also provide structural information. For instance, the molecular ion peak (M⁺) is often observed, and common fragments correspond to the loss of the ethyl group or parts of the ester functionality.[5] For example, a compound with the molecular formula C₁₄H₁₆N₂O₃ would have a molecular ion peak at m/z 260.[3]

Visualized Workflows and Relationships

To better illustrate the process of spectroscopic analysis and the interplay of different techniques, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation start Biginelli Reaction (Aldehyde, Ethyl Acetoacetate, Urea) purification Recrystallization start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

General experimental workflow for the synthesis and spectroscopic analysis of ethyl tetrahydropyrimidine-5-carboxylate derivatives.

logical_relationships cluster_techniques Spectroscopic Techniques cluster_information Information Obtained compound Ethyl Tetrahydropyrimidine-5-carboxylate Derivative nmr NMR (¹H, ¹³C) compound->nmr ir IR compound->ir ms Mass Spec compound->ms nmr_info Carbon-Hydrogen Framework Connectivity nmr->nmr_info ir_info Functional Groups (C=O, N-H, C-O) ir->ir_info ms_info Molecular Weight Elemental Formula ms->ms_info

Logical relationship between spectroscopic techniques and the structural information they provide.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous characterization of ethyl tetrahydropyrimidine-5-carboxylate derivatives. ¹H and ¹³C NMR reveal the precise connectivity and chemical environment of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and formula. This guide provides a foundational understanding of the expected spectroscopic data and experimental considerations for researchers working with this important class of heterocyclic compounds.

References

Discovery of Novel Inhibitors Targeting Cancer-Associated Proteins Using Tetrahydropyrimidine Scaffolds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tetrahydropyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Its inherent structural features allow for three-dimensional diversity, making it an attractive framework for the design of potent and selective inhibitors of various therapeutic targets. This technical guide provides an in-depth overview of the discovery and development of novel inhibitors based on the tetrahydropyrimidine scaffold, with a focus on their application in oncology. We will delve into the synthetic methodologies, biological evaluation protocols, and the mechanistic insights gained from targeting key cancer-associated proteins such as Epidermal Growth Factor Receptor (EGFR), Autotaxin (ATX), and Topoisomerase II.

Data Presentation: Quantitative Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative tetrahydropyrimidine-based compounds against their respective targets.

Table 1: Inhibitory Activity of Tetrahydropyridopyrimidine Derivatives against EGFR and ATX.

CompoundTargetIC50 (nM)Cell Line(s)Reference
8a EGFR18.0A549, H1975, MKN-45, SGC[1]
9a EGFR24.2A549, H1975, MKN-45, SGC[1]
9a ATX29.1Cardiac fibroblasts, RAW264.7[1]
25h EGFR (L858R)1.7HCC827[2]
25h EGFR (L858R/T790M)23.3H1975[2]

Table 2: Antiproliferative Activity of Pyrido[3,4-d]pyrimidine Derivatives.

CompoundCell LineIC50 (µM)Reference
25h HCC8270.025[2]
25h H19750.49[2]

Table 3: Inhibitory Activity of Gefitinib-1,2,3-triazole Derivatives.

CompoundCell LineIC50 (µM)Reference
4b NCI-H12994.42 ± 0.24[3]
4b A5493.94 ± 0.01[3]
4b NCI-H14371.56 ± 0.06[3]
4c NCI-H12994.60 ± 0.18[3]
4c A5494.00 ± 0.08[3]
4c NCI-H14373.51 ± 0.05[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of the tetrahydropyrimidine scaffold and key biological assays for evaluating the potency of the inhibitors.

General Synthesis of Tetrahydropyrimidine Scaffolds via the Biginelli Reaction

The Biginelli reaction is a one-pot multicomponent reaction used to synthesize dihydropyrimidinones, which are a class of tetrahydropyrimidines.

Materials:

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A β-ketoester (e.g., ethyl acetoacetate)

  • Urea or thiourea

  • Acid catalyst (e.g., HCl, Lewis acids)

  • Ethanol (as solvent)

Procedure:

  • Combine equimolar amounts of the aromatic aldehyde, β-ketoester, and urea/thiourea in ethanol.

  • Add a catalytic amount of the acid.

  • Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified dihydropyrimidinone.

Autotaxin (ATX) Inhibition Assay using a Fluorogenic Substrate

This assay measures the ability of a compound to inhibit the enzymatic activity of ATX using the fluorogenic substrate FS-3.

Materials:

  • Recombinant human ATX enzyme

  • FS-3 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 528 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (known ATX inhibitor) and a negative control (DMSO vehicle).

  • Add the ATX enzyme to all wells except for the blank controls. Pre-incubate the enzyme with the compounds for a defined period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the FS-3 substrate to all wells.

  • Immediately begin kinetic measurement of fluorescence intensity over a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value using a suitable software.

Topoisomerase II DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation activity of human topoisomerase II, which is its ability to separate interlinked DNA circles.[4][5]

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA - a network of catenated DNA circles)[4]

  • 10x Topoisomerase II assay buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/ml albumin)[4]

  • ATP solution

  • STEB (40% sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)[4]

  • Agarose

  • Ethidium bromide

  • Gel electrophoresis apparatus

Procedure:

  • Set up reactions on ice. In a microcentrifuge tube, prepare a reaction mix containing 10x assay buffer, ATP, and kDNA substrate.[4]

  • Add the test compound at various concentrations to the reaction tubes. Include a no-enzyme control and a vehicle (e.g., DMSO) control.[4]

  • Add the human Topoisomerase II enzyme to all tubes except the no-enzyme control.[4]

  • Incubate the reactions at 37°C for 30 minutes.[4]

  • Stop the reaction by adding STEB buffer.[4]

  • Load the samples onto a 1% agarose gel containing ethidium bromide.[4][5]

  • Perform electrophoresis to separate the decatenated (minicircle) DNA from the catenated kDNA network (which remains in the well).[4]

  • Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by a decrease in the amount of released minicircles compared to the vehicle control.[4][5]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7][8]

Materials:

  • Cancer cell lines (e.g., A549, H1975)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]

  • 96-well clear cell culture plates

  • Multi-well spectrophotometer (absorbance at 570 nm)

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Treat the cells with various concentrations of the tetrahydropyrimidine inhibitor for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[7]

  • Measure the absorbance of the solution at 570 nm using a plate reader.[8]

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by tetrahydropyrimidine inhibitors and a typical experimental workflow for their evaluation.

Signaling Pathways

ONC201_Pathway ONC201 ONC201 (Tetrahydropyrimidine derivative) Akt Akt (Protein Kinase B) ONC201->Akt Inhibits phosphorylation ERK ERK (Extracellular signal-regulated kinase) ONC201->ERK Inhibits phosphorylation p_Akt p-Akt (Inactive) p_ERK p-ERK (Inactive) p_Foxo3a p-Foxo3a (Inactive) Akt->p_Foxo3a Phosphorylates ERK->p_Foxo3a Phosphorylates Foxo3a Foxo3a Foxo3a_active Foxo3a (Active) (Nuclear Translocation) p_Foxo3a->Foxo3a_active Dephosphorylation TRAIL_gene TRAIL Gene Transcription Foxo3a_active->TRAIL_gene Activates TRAIL TRAIL Protein TRAIL_gene->TRAIL Leads to DR4_DR5 Death Receptors (DR4/DR5) TRAIL->DR4_DR5 Binds to Apoptosis Apoptosis DR4_DR5->Apoptosis Induces

Caption: ONC201-induced apoptotic signaling pathway.

EGFR_Inhibition_Pathway EGF EGF (Epidermal Growth Factor) EGFR EGFR (Epidermal Growth Factor Receptor) EGF->EGFR Binds to EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Activates THP_inhibitor Tetrahydropyrimidine Inhibitor THP_inhibitor->EGFR_dimer Blocks Inhibition Inhibition of Proliferation Downstream Downstream Signaling (e.g., Ras-Raf-MEK-ERK, PI3K-Akt) EGFR_dimer->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflows

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization Synthesis Scaffold Synthesis (e.g., Biginelli Reaction) Derivatization Chemical Derivatization Synthesis->Derivatization Purification Purification & QC (HPLC, NMR, MS) Derivatization->Purification Biochemical Biochemical Assays (e.g., Kinase, Topoisomerase) Purification->Biochemical Cellular Cell-based Assays (e.g., MTT, Apoptosis) Biochemical->Cellular Hit_ID Hit Identification (IC50 Determination) Cellular->Hit_ID SAR Structure-Activity Relationship (SAR) Hit_ID->SAR SAR->Derivatization Iterative Design ADMET ADMET Profiling SAR->ADMET Lead_Candidate Lead Candidate Selection ADMET->Lead_Candidate Cell_Based_Assay_Workflow Cell_Culture 1. Cell Seeding (96-well plate) Treatment 2. Compound Treatment (Dose-response) Cell_Culture->Treatment Incubation 3. Incubation (e.g., 48-72 hours) Treatment->Incubation Assay 4. Viability/Apoptosis Assay (e.g., MTT, Flow Cytometry) Incubation->Assay Data_Acquisition 5. Data Acquisition (Plate Reader/Flow Cytometer) Assay->Data_Acquisition Data_Analysis 6. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

An In-depth Technical Guide on the Preliminary Cytotoxicity Screening of Novel Imidazolone-Pyrimidine Hybrids

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel imidazolone-pyrimidine hybrids for researchers, scientists, and drug development professionals. It covers quantitative data on their anticancer activities, detailed experimental protocols for cytotoxicity evaluation, and visual representations of associated signaling pathways and experimental workflows.

Introduction

Imidazolone-pyrimidine hybrids are a class of synthetic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. These molecules combine the structural features of both imidazolone and pyrimidine rings, a strategy that can lead to compounds with enhanced biological activity and novel mechanisms of action. Preliminary cytotoxicity screening is a critical first step in the evaluation of these novel hybrids, providing essential data on their potency and selectivity against various cancer cell lines. This guide summarizes key findings from recent studies and provides standardized protocols to aid in the design and execution of such screening assays.

Quantitative Cytotoxicity Data

The cytotoxic activity of novel imidazolone-pyrimidine hybrids is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of a cell population by 50%. The following tables summarize the IC50 values of various imidazolone-pyrimidine and related hybrids against several cancer cell lines.

Table 1: Cytotoxicity of Imidazolone-Sulphonamide-Pyrimidine Hybrids against MCF-7 Cells [1][2][3][4][5]

CompoundStructureIC50 (µM) vs. MCF-7Reference CompoundIC50 (µM) vs. MCF-7
5h 4-(4-chlorobenzylidene)imidazolone-sulphonamide-pyrimidine3.71Doxorubicin1.91
5j 4-(4-nitrobenzylidene)imidazolone-sulphonamide-pyrimidine3.14Doxorubicin1.91
6b 4-(furan-2-ylmethylene)imidazolone-sulphonamide-pyrimidine1.05Doxorubicin1.91

Table 2: Cytotoxicity of 2-(alkylthio)-5-(arylidene/heteroarylidene)imidazolones [6]

CompoundStructureIC50 (µM) vs. MCF-7IC50 (µM) vs. MDA-MB-468IC50 (µM) vs. EKVX
4f 2-(butylthio)-5-(arylidene)imidazolone derivativeNot specified, but noted for potent activityNot specified, but noted for potent activityNot specified, but noted for potent activity

Note: While the specific IC50 values for compound 4f against these cell lines were not detailed in the abstract, it was highlighted as having extremely potent selectivity.[6]

Table 3: Cytotoxicity of Imidazo[1,2-a]pyridine Hybrids [7]

CompoundIC50 (µM) vs. A549IC50 (µM) vs. HepG2Reference CompoundIC50 (µM) vs. A549IC50 (µM) vs. HepG2
HB9 50.56Not specifiedCisplatin53.2554.81
HB10 Not specified51.52Cisplatin53.2554.81

Experimental Protocols

The following is a detailed methodology for a standard MTT assay, a colorimetric assay for assessing cell metabolic activity, which is commonly used for cytotoxicity screening.[2][4]

MTT Assay for Cytotoxicity Screening

Objective: To determine the in vitro cytotoxic activity of novel imidazolone-pyrimidine hybrids against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Test compounds (imidazolone-pyrimidine hybrids) dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete growth medium and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in a complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin or cisplatin).

    • Incubate the plates for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the typical workflow for the synthesis and preliminary cytotoxicity screening of novel imidazolone-pyrimidine hybrids.

G cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanistic Preliminary Mechanistic Studies s1 Design of Imidazolone-Pyrimidine Hybrids s2 Chemical Synthesis s1->s2 s3 Purification s2->s3 s4 Structural Characterization (NMR, MS) s3->s4 c1 Cell Line Selection (e.g., MCF-7, A549) s4->c1 Test Compounds c2 Cell Culture & Seeding c1->c2 c3 Treatment with Hybrid Compounds c2->c3 c4 MTT Assay c3->c4 c5 Data Analysis (IC50 Determination) c4->c5 m1 Identification of Lead Compounds c5->m1 m2 Target Identification (e.g., EGFR, Chk1/2) m1->m2 m3 Apoptosis & Cell Cycle Analysis m1->m3

Caption: Experimental workflow for cytotoxicity screening.
Signaling Pathway for EGFR Inhibition and Apoptosis Induction

Several imidazolone-pyrimidine hybrids have been shown to exert their cytotoxic effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) and inducing apoptosis.[1][3][5] The diagram below illustrates this proposed mechanism of action.

G cluster_cell Cancer Cell IPH Imidazolone-Pyrimidine Hybrid (e.g., 6b) EGFR EGFR IPH->EGFR Inhibition Bcl2 Bcl-2 IPH->Bcl2 Downregulation Bax Bax IPH->Bax Upregulation CellCycleArrest Cell Cycle Arrest (G1 Phase) EGFR->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis CellCycleArrest->Apoptosis

Caption: EGFR inhibition and apoptosis induction pathway.
Signaling Pathway for Checkpoint Kinase Inhibition

Certain imidazolone derivatives have been designed as dual inhibitors of checkpoint kinases 1 and 2 (Chk1 and Chk2), which are crucial for cell cycle regulation and DNA damage response.[6] Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

G cluster_cell Cancer Cell IPH Imidazolone-Pyrimidine Hybrid (e.g., 4f) Chk1 Chk1 IPH->Chk1 Inhibition Chk2 Chk2 IPH->Chk2 Inhibition CellCycle Cell Cycle Progression Chk1->CellCycle Regulation Chk2->CellCycle Regulation Apoptosis Apoptosis CellCycle->Apoptosis Arrest at S Phase Leads to

Caption: Checkpoint kinase inhibition pathway.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Functionalized Tetrahydropyrimidines via the Biginelli Reaction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Biginelli reaction is a powerful one-pot, three-component condensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs), a class of heterocyclic compounds also known as tetrahydropyrimidines. First reported by Italian chemist Pietro Biginelli in 1891, this reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea.[1][2][3][4] DHPMs are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[5][6] Notably, the mitotic kinesin Eg5 inhibitor, Monastrol, is a well-known bioactive molecule synthesized through this reaction.[7][8][9][10]

This application note provides a detailed protocol for the synthesis of functionalized tetrahydropyrimidines using the Biginelli reaction, a summary of various catalytic systems and their efficiencies, and a generalized experimental workflow.

Reaction Mechanism and Workflow

The Biginelli reaction mechanism is believed to proceed through a series of bimolecular reactions.[1] The most widely accepted mechanism, proposed by Kappe, suggests the initial rate-limiting step is the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine product.[1][11]

Biginelli_Workflow Reactants Aldehyde + β-Ketoester + Urea/Thiourea Mixing Mixing & Catalyst Addition Reactants->Mixing 1. Combine Reactants Reaction Heating (Conventional or Microwave) Mixing->Reaction 2. Initiate Reaction Workup Reaction Work-up (Cooling, Precipitation/Extraction) Reaction->Workup 3. Quench & Isolate Crude Product Purification Purification (Filtration, Recrystallization, or Chromatography) Workup->Purification 4. Purify Product Functionalized Tetrahydropyrimidine Purification->Product 5. Characterize Final Product

Caption: General workflow for the Biginelli synthesis of tetrahydropyrimidines.

Experimental Protocols

This section provides a general protocol for the synthesis of functionalized tetrahydropyrimidines via the Biginelli reaction. The specific catalyst, solvent, and temperature may be varied as indicated in the data table below.

Materials:

  • Aldehyde (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Urea or Thiourea (1.2 mmol)

  • Catalyst (see table for examples and loading)

  • Solvent (e.g., ethanol, or solvent-free)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle or microwave reactor

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), β-ketoester (1.0 mmol), urea or thiourea (1.2 mmol), and the chosen catalyst.

  • Reaction Conditions:

    • Conventional Heating: If a solvent such as ethanol is used, attach a reflux condenser and heat the mixture to reflux (typically 80-100 °C) with stirring for the specified time (e.g., 2-4 hours).[8][9] For solvent-free conditions, the mixture is heated and stirred at a specified temperature.[7][8]

    • Microwave Irradiation: In a sealed microwave vial, the reaction mixture is subjected to microwave irradiation at a set temperature (e.g., 100-140 °C) for a shorter duration (e.g., 10-30 minutes).[10]

  • Work-up:

    • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

    • If the product precipitates, it can be collected by filtration.[7]

    • Alternatively, pour the reaction mixture into crushed ice or cold water to induce precipitation.[7] The resulting solid is then filtered, washed with cold water, and dried.

    • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be taken up in a suitable organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone/ethanol mixture) or by column chromatography on silica gel.[4][9][10]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst significantly impacts the yield and reaction time of the Biginelli reaction. Below is a summary of various conditions reported for the synthesis of Monastrol and related derivatives.

Aldehydeβ-Dicarbonyl(Thio)ureaCatalyst (mol%)SolventMethodTimeYield (%)Reference
3-HydroxybenzaldehydeEthyl acetoacetateThioureaNoneSolvent-freeHeating (80°C)4 h-[8]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaFeCl₃ (10)Solvent-freeHeating (80°C)4 h-[8]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaCuCl₂ (10)Solvent-freeHeating (80°C)4 h-[8]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaHCl (10)Solvent-freeHeating (80°C)4 h-[8]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaCF₃COOH (10)Solvent-freeHeating (80°C)4 h-[8]
BenzaldehydeEthyl acetoacetateUreaBenzyltriethylammonium chlorideSolvent-free-->85[7]
3-HydroxybenzaldehydeEthyl acetoacetateThioureaLow methoxyl pectinEthanol--79[9]
BenzaldehydeEthyl acetoacetateUreaErbium trichloride hexahydrateSolvent-freeQ-tube/Microwave--[5]
BenzaldehydeEthyl acetoacetateUreap-Toluenesulfonic acidSolvent-freeGrinding3-5 min94[4]
Aromatic AldehydesEthyl acetoacetateUreaRecycled Aluminum foil / HClSolvent-freeSonication60-70 min85-90[12]

Signaling Pathways and Logical Relationships

The Biginelli reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a library of structurally diverse dihydropyrimidines by varying the three core components.

Biginelli_Diversity Aldehyde Aldehyde (R1) Biginelli Biginelli Reaction Aldehyde->Biginelli Ketoester β-Ketoester (R2, R3) Ketoester->Biginelli Urea Urea/Thiourea (X=O, S) Urea->Biginelli DHPM_Library Library of Functionalized Tetrahydropyrimidines Biginelli->DHPM_Library Diversity Generation

Caption: Diversity-oriented synthesis using the Biginelli reaction.

Conclusion

The Biginelli reaction remains a highly efficient and versatile method for the synthesis of functionalized tetrahydropyrimidines. The development of new catalysts, including environmentally benign options, and the use of modern techniques like microwave-assisted synthesis have further enhanced its appeal.[5][9][10] The straightforward protocol and the potential for generating diverse molecular libraries make the Biginelli reaction an invaluable tool for researchers in organic synthesis and drug discovery.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydropyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetrahydropyrimidine (THP) scaffolds are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antidiabetic properties. High-throughput screening (HTS) plays a pivotal role in identifying and optimizing novel THP-based compounds as potential therapeutic agents. These application notes provide detailed protocols for relevant HTS assays and summarize key data for THP derivatives.

I. Anticancer Activity Screening

A significant number of tetrahydropyrimidine derivatives have been investigated for their potential as anticancer agents. A common HTS method to assess the cytotoxic effects of these compounds on cancer cell lines is the MTT assay.

Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

The EGFR signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival. Mutations or overexpression of EGFR can lead to uncontrolled cell growth and are implicated in various cancers.[1] Several anticancer drugs target this pathway. The binding of ligands like EGF to EGFR triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K STAT STAT EGFR->STAT EGF EGF (Ligand) EGF->EGFR Binds SOS SOS Grb2->SOS Activates Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: EGFR signaling pathway leading to cell proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[2] Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.[3]

Materials:

  • Tetrahydropyrimidine compounds

  • Cancer cell lines (e.g., HepG2, K562, MDA-MB-231)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition: Prepare serial dilutions of the tetrahydropyrimidine compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for 24-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits 50% of cell growth).

Data Presentation: Anticancer Activity of Tetrahydropyrimidine Derivatives
CompoundCell LineIC50 (µM)Reference
5cHepG25.351 (µg/mL)
5gHepG2-
5eHepG2-
4aK56267.97[4]
4bK56279.94[4]
4hK562-[4]
4jK562-[4]
4kMDA-MB-23174.12[4]

II. Antimicrobial Activity Screening

Tetrahydropyrimidine derivatives have shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis. The resazurin microplate assay is a sensitive and reliable method for determining the minimum inhibitory concentration (MIC) of compounds against various microorganisms.

Biochemical Pathway: Mycobacterium tuberculosis Thymidylate Kinase (TMPKmt)

Thymidylate kinase is a crucial enzyme in the DNA synthesis pathway of Mycobacterium tuberculosis, catalyzing the phosphorylation of dTMP to dTDP.[5][6][7] As this enzyme is essential for the survival of the bacterium, it represents an attractive target for the development of new anti-tuberculosis drugs.[5][8]

TMPKmt_Inhibition cluster_reaction dTMP Phosphorylation cluster_inhibition Inhibition dTMP dTMP TMPKmt TMPKmt dTMP->TMPKmt ATP ATP ATP->TMPKmt dTDP dTDP TMPKmt->dTDP ADP ADP TMPKmt->ADP Inhibition_Effect Inhibition of DNA Synthesis DNA_Synthesis DNA Synthesis dTDP->DNA_Synthesis THP Tetrahydropyrimidine Compound THP->TMPKmt Inhibits

Caption: Inhibition of TMPKmt by a tetrahydropyrimidine compound.

Experimental Protocol: Resazurin Microplate Assay for Antimicrobial Activity

The resazurin assay is a colorimetric method that uses the reduction of the blue dye resazurin to the pink fluorescent resorufin by metabolically active cells to assess cell viability.[9][10]

Materials:

  • Tetrahydropyrimidine compounds

  • Bacterial strains (e.g., Mycobacterium tuberculosis H37Rv)

  • Middlebrook 7H9 broth supplemented with ADC

  • Resazurin solution (0.1 mg/mL)

  • 96-well plates

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the tetrahydropyrimidine compounds in the appropriate broth in a 96-well plate.[9]

  • Bacterial Inoculum: Prepare a bacterial suspension in the logarithmic growth phase and adjust the concentration to 5 x 10^5 CFU/mL.[9]

  • Inoculation: Add 100 µL of the bacterial suspension to each well containing the compound dilutions.[9]

  • Incubation: Incubate the plates at 37°C for 6 days for M. tuberculosis.[9]

  • Resazurin Addition: Add 30 µL of resazurin solution to each well.[9]

  • Final Incubation: Incubate for an additional 24-48 hours.

  • Result Interpretation: The minimum inhibitory concentration (MIC) is the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Data Presentation: Antitubercular Activity of Tetrahydropyrimidine Derivatives
CompoundStrainMIC (µg/mL)Reference
1aM. tuberculosis H37Rv16[9]
2aM. tuberculosis H37Rv32[9]
2aMDR M. tuberculosis128[9]

III. Antidiabetic Activity Screening

Certain tetrahydropyrimidine derivatives have been identified as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can help in managing postprandial hyperglycemia, a key aspect of type 2 diabetes management.

Workflow: Alpha-Amylase Inhibition HTS Assay

The following workflow outlines the high-throughput screening process for identifying α-amylase inhibitors.

Alpha_Amylase_HTS_Workflow Start Start: Compound Library Plate_Prep Prepare Assay Plates (Compounds, Controls) Start->Plate_Prep Reagent_Add Add α-Amylase and Starch Solution Plate_Prep->Reagent_Add Incubation Incubate at 37°C Reagent_Add->Incubation Stop_Reaction Add DNSA Reagent (Stop Solution) Incubation->Stop_Reaction Heat Heat at 95°C Stop_Reaction->Heat Readout Measure Absorbance at 540 nm Heat->Readout Analysis Data Analysis (Calculate % Inhibition, IC50) Readout->Analysis Hit_ID Hit Identification Analysis->Hit_ID End End: Confirmed Hits Hit_ID->End

Caption: HTS workflow for α-amylase inhibitor screening.

Experimental Protocol: α-Amylase Inhibition Assay

This assay measures the amount of reducing sugars produced from starch hydrolysis by α-amylase. Inhibitors will reduce the amount of product formed.

Materials:

  • Tetrahydropyrimidine compounds

  • α-amylase solution

  • Starch solution (1% w/v)

  • Dinitrosalicylic acid (DNSA) reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Assay Setup: Add 50 µL of each tetrahydropyrimidine compound dilution to the wells of a 96-well plate. Include a positive control (e.g., acarbose) and a negative control (no inhibitor).

  • Enzyme Addition: Add 50 µL of α-amylase solution to each well and incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 50 µL of starch solution to each well to start the reaction. Incubate for 20 minutes at 37°C.

  • Stop Reaction: Add 100 µL of DNSA reagent to stop the reaction.

  • Color Development: Heat the plate at 95°C for 10 minutes.

  • Absorbance Reading: Cool the plate to room temperature and measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of α-amylase inhibition and determine the IC50 values for active compounds.

Data Presentation: α-Amylase Inhibitory Activity of Tetrahydropyrimidine Derivatives
CompoundIC50 (µM)Reference
5c6.539
5g11.27
5e-

Conclusion

These application notes provide a framework for the high-throughput screening of tetrahydropyrimidine-based compounds for various therapeutic applications. The detailed protocols for anticancer, antimicrobial, and antidiabetic assays, along with the illustrative signaling pathways and data tables, offer a comprehensive resource for researchers in the field of drug discovery and development. Adherence to these standardized methods will facilitate the identification and characterization of novel and potent tetrahydropyrimidine derivatives.

References

Application Note: Cell-Based Assay Development for Evaluating Anticancer Activity of Novel Pyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine and its derivatives represent a cornerstone in the development of anticancer therapeutics. These heterocyclic compounds are integral to the synthesis of nucleic acids, and their analogs can act as potent inhibitors of key cellular processes involved in cancer cell proliferation and survival. Novel pyrimidine compounds are continuously being synthesized to improve efficacy and overcome resistance. This application note provides a comprehensive guide to developing and implementing robust cell-based assays for evaluating the anticancer activity of these novel pyrimidine derivatives. The protocols detailed herein are designed to assess cytotoxicity, effects on cell cycle progression, and induction of apoptosis, providing a multi-faceted approach to characterizing the mechanism of action of these compounds.

Core Assays for Evaluating Anticancer Activity

A thorough evaluation of a novel anticancer compound requires a panel of assays to determine its cytotoxic potential and to elucidate its mechanism of action. This application note focuses on three critical assays:

  • Cytotoxicity Assays (MTT and SRB): To determine the concentration-dependent inhibitory effect of the novel pyrimidines on cancer cell growth and viability.

  • Cell Cycle Analysis: To investigate whether the compounds induce cell cycle arrest at specific phases.

  • Apoptosis Assay: To determine if the observed cytotoxicity is due to the induction of programmed cell death.

Experimental Protocols

Cell Culture
  • Cell Line Selection: Choose appropriate human cancer cell lines for screening (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).

  • Culture Conditions: Culture the cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.

Protocol 1: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.

Materials:

  • 96-well plates

  • Novel pyrimidine compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the novel pyrimidine compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[4] It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[5][6]

Materials:

  • 96-well plates

  • Novel pyrimidine compounds

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[4][5]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.[5][7]

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI), a fluorescent dye that intercalates with DNA, to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]

Materials:

  • 6-well plates

  • Novel pyrimidine compounds

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol[8][9][10]

  • RNase A (100 µg/mL)[8][9]

  • Propidium Iodide (PI) solution (50 µg/mL)[8][9]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells into 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours. Treat the cells with the novel pyrimidine compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash twice with cold PBS.

  • Cell Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise and incubate at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[8][11]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. At least 10,000 events should be recorded for each sample.[8]

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent dye that is impermeant to live and early apoptotic cells but stains late apoptotic and necrotic cells with compromised membrane integrity.[12]

Materials:

  • 6-well plates

  • Novel pyrimidine compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the cell cycle analysis protocol.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within 1 hour.

  • Data Analysis: Analyze the dot plots to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Cytotoxicity of Novel Pyrimidine Compounds (IC50 in µM)

CompoundMCF-7A549HCT-116
Pyrimidine-112.518.29.8
Pyrimidine-25.28.14.5
Pyrimidine-325.130.522.3
Doxorubicin0.81.20.9

Table 2: Effect of Pyrimidine-2 on Cell Cycle Distribution in HCT-116 Cells (%)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Control65.220.114.7
Pyrimidine-2 (4.5 µM)40.115.344.6

Table 3: Apoptosis Induction by Pyrimidine-2 in HCT-116 Cells (%)

TreatmentViableEarly ApoptoticLate ApoptoticNecrotic
Control95.12.31.51.1
Pyrimidine-2 (4.5 µM)45.230.520.14.2

Visualization of Workflows and Pathways

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_seeding_cyto Seed Cancer Cells (96-well plate) compound_treatment_cyto Treat with Novel Pyrimidines cell_seeding_cyto->compound_treatment_cyto mtt_assay MTT Assay compound_treatment_cyto->mtt_assay srb_assay SRB Assay compound_treatment_cyto->srb_assay ic50_determination Determine IC50 Values mtt_assay->ic50_determination srb_assay->ic50_determination cell_seeding_mech Seed Cancer Cells (6-well plate) compound_treatment_mech Treat with IC50 Concentration cell_seeding_mech->compound_treatment_mech cell_cycle_analysis Cell Cycle Analysis (PI Staining) compound_treatment_mech->cell_cycle_analysis apoptosis_assay Apoptosis Assay (Annexin V/PI) compound_treatment_mech->apoptosis_assay data_analysis_mech Flow Cytometry Data Analysis cell_cycle_analysis->data_analysis_mech apoptosis_assay->data_analysis_mech

Caption: Experimental workflow for evaluating the anticancer activity of novel pyrimidines.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes CDK2 CDK2/Cyclin E G1_S_Transition G1/S Transition CDK2->G1_S_Transition Promotes Pyrimidine Novel Pyrimidine Compound Pyrimidine->EGFR Inhibits Pyrimidine->PI3K Inhibits Pyrimidine->CDK2 Inhibits

Caption: Potential signaling pathways targeted by novel pyrimidine anticancer agents.[13][14]

References

Application Notes and Protocols: In Vitro Enzyme Inhibition Assay for Cyclooxygenase-2 (COX-2) Using Novel Imidazolone Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include anti-inflammatory, anticancer, and analgesic properties, which are often attributed to their ability to selectively inhibit key enzymes involved in various disease pathologies.[1] One of the primary targets of interest for novel imidazolone compounds is Cyclooxygenase-2 (COX-2), an enzyme pivotal in the inflammatory cascade and a well-established target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] This document provides a detailed protocol for an in vitro enzyme inhibition assay to screen and characterize novel imidazolone compounds as potential COX-2 inhibitors.

Data Presentation: Inhibitory Activity of Imidazolone and Related Derivatives against COX-2

The following tables summarize the in vitro inhibitory activity (IC50 values) of various imidazolone and related heterocyclic compounds against the COX-2 enzyme. These values represent the concentration of the compound required to inhibit 50% of the enzyme's activity and are crucial for structure-activity relationship (SAR) studies and lead compound selection.

Compound IDModificationCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1 IC50/COX-2 IC50)Reference
Imidazolone Derivatives
Compound 4cDi-phenyloxazolone derivative0.05--[1]
Compound 4fArylidene-5(4H)-imidazolone0.0810.53131.59[4]
Compound 4kArylidene-5(4H)-imidazolone0.0710.02143.14[4]
Compound 4lArylidene-5(4H)-imidazolone0.0811.23140.38[4]
Compound 4pArylidene-5(4H)-imidazolone0.089.87123.38[4]
Tri-aryl imidazolone IIISulfonamide group on aryl ring0.743.95.27[1]
Imidazo[2,1-b]thiazole Derivatives
Compound 6aN,N-dimethylaminomethyl group0.08>100>1250[5]
Compound 6bN,N-diethylaminomethyl group0.12>100>833[5]
Compound 6dPyrrolidinomethyl group0.09>100>1111[5]
Reference Compounds
CelecoxibStandard COX-2 Inhibitor0.05 - 0.087.7 - 13.6117.5 - 315.22[1][4]
IndomethacinNon-selective COX Inhibitor0.580.110.19[4]

Note: A higher selectivity index indicates a greater selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

This section details a standard protocol for a fluorometric in vitro assay to determine the COX-2 inhibitory activity of novel imidazolone compounds. This protocol is adapted from commercially available COX-2 inhibitor screening kits.[6][7][8]

Materials and Reagents:

  • Human Recombinant COX-2 Enzyme

  • COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • COX Probe (e.g., a fluorogenic probe that reacts with the product of the COX reaction)

  • COX Cofactor Solution (containing heme and other necessary cofactors)

  • Arachidonic Acid (Substrate)

  • NaOH

  • Dimethyl Sulfoxide (DMSO)

  • Novel Imidazolone Test Compounds

  • Reference Inhibitor (e.g., Celecoxib)

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • Multi-channel pipette

Procedure:

  • Preparation of Reagents:

    • Reconstitute the human recombinant COX-2 enzyme in the COX Assay Buffer and store on ice.

    • Prepare a working solution of the COX Cofactor in the COX Assay Buffer.

    • Prepare a working solution of the COX Probe in DMSO.

    • Prepare a stock solution of Arachidonic Acid by dissolving it in ethanol, and then prepare a working solution by diluting it in a solution of NaOH.

    • Dissolve the novel imidazolone test compounds and the reference inhibitor (Celecoxib) in DMSO to create stock solutions. Further dilute these stock solutions with COX Assay Buffer to the desired test concentrations (typically a 10X working solution).

  • Assay Protocol:

    • In a 96-well black microplate, add the following to the designated wells:

      • Enzyme Control (100% activity): 10 µL of COX Assay Buffer and 10 µL of COX-2 enzyme solution.

      • Inhibitor Control: 10 µL of the reference inhibitor (Celecoxib) working solution and 10 µL of COX-2 enzyme solution.

      • Test Compound Wells: 10 µL of each novel imidazolone compound working solution and 10 µL of COX-2 enzyme solution.

      • Blank (No enzyme): 20 µL of COX Assay Buffer.

    • Prepare a Reaction Mix for each well by combining 80 µL of COX Assay Buffer, the COX Cofactor working solution, and the COX Probe working solution.

    • Add 80 µL of the Reaction Mix to each well.

    • Incubate the plate at 37°C for 10 minutes, protected from light.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding 10 µL of the Arachidonic Acid working solution to all wells simultaneously using a multi-channel pipette.

    • Immediately place the plate in a fluorometric microplate reader pre-set to 25-37°C.

    • Measure the fluorescence intensity (Ex/Em = 535/587 nm) kinetically for 5-10 minutes, taking readings every 30-60 seconds.

  • Data Analysis:

    • Determine the rate of reaction (fluorescence units per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Compound) / Rate of Enzyme Control] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value for each compound by fitting the data to a dose-response curve.

Mandatory Visualization

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Plate Setup cluster_read 3. Reaction & Measurement cluster_analysis 4. Data Analysis A Prepare Enzyme, Substrate, Cofactors, Probe B Dissolve Imidazolone Compounds & Controls in DMSO A->B C Prepare Serial Dilutions B->C D Add Controls & Test Compounds to 96-well Plate C->D E Add Enzyme to all wells (except blank) D->E F Add Reaction Mix (Buffer, Cofactor, Probe) E->F G Incubate at 37°C F->G H Initiate Reaction with Arachidonic Acid G->H I Measure Fluorescence Kinetically H->I J Calculate Rate of Reaction I->J K Calculate % Inhibition J->K L Plot Dose-Response Curve & Determine IC50 K->L

Caption: Experimental workflow for the in vitro COX-2 enzyme inhibition assay.

COX2_Pathway membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 (cPLA2) phospholipids->pla2 aa Arachidonic Acid (AA) pla2->aa releases cox2 COX-2 aa->cox2 substrate pgh2 Prostaglandin H2 (PGH2) cox2->pgh2 converts to pges PGES pgh2->pges pge2 Prostaglandin E2 (PGE2) pges->pge2 produces receptors Prostaglandin Receptors (EP1-4) pge2->receptors activates inflammation Inflammation, Pain, Fever receptors->inflammation leads to imidazolone Novel Imidazolone Compounds imidazolone->cox2 inhibit

Caption: The COX-2 signaling pathway and the inhibitory action of imidazolone compounds.

References

Application Notes and Protocols for In Vivo Efficacy Testing of Experimental Tetrahydropyrimidine Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of animal models used for the in vivo efficacy testing of experimental tetrahydropyrimidine drugs. Detailed protocols for key experiments are provided, along with a summary of available quantitative data to facilitate comparison between different models and compounds.

Neuroprotective Effects of Tetrahydropyrimidine Derivatives

Tetrahydropyrimidine derivatives have shown promise in preclinical models of neurodegenerative and psychiatric disorders. Key areas of investigation include Alzheimer's disease and schizophrenia.

Animal Models for Alzheimer's Disease

The PS19 mouse model is a transgenic line that overexpresses the P301S mutant human tau protein, leading to the development of age-dependent tau pathology, axonal dystrophy, and cognitive deficits, mimicking aspects of human tauopathies like Alzheimer's disease.[1][2][3]

Experimental Drug: CNDR-51657 (a triazolopyrimidine)

Efficacy Data:

Animal ModelDrugDosing RegimenKey Efficacy EndpointsQuantitative ResultsReference
PS19 Tau Transgenic MiceCNDR-516573 or 10 mg/kg, twice weekly for 3 months- Microtubule (MT) density- Axonal dystrophy- Tau pathology- Cognitive performance (Barnes maze)- Significant amelioration of MT deficit and axonal dystrophy.- Significantly lower tau pathology.- Trend toward improved Barnes maze performance.[1][4]

Experimental Protocol: Efficacy of CNDR-51657 in PS19 Mice

  • Animals: 9-month-old female PS19 transgenic mice with existing tau pathology are used.[1][4]

  • Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: CNDR-51657 is administered at doses of 3 mg/kg and 10 mg/kg via intraperitoneal (i.p.) injection twice weekly for 3 months. A vehicle control group receives the same volume of the vehicle solution.[1][4]

  • Behavioral Testing: At the end of the 3-month treatment period, cognitive function is assessed using the Barnes maze.[1][4]

  • Tissue Collection and Analysis: Following behavioral testing, mice are euthanized, and brain tissue and optic nerves are collected.

    • Immunohistochemistry and Biochemistry: Tissues are analyzed for changes in microtubule density, axonal dystrophy, and the extent of tau pathology.[1][4]

    • Safety Assessment: Organ weights and blood cell counts are analyzed to assess any potential adverse effects.[1][4]

Experimental Drug: RVT-101 (Intepirdine)

Animal Model for Schizophrenia

Administration of the NMDA receptor antagonist ketamine to rodents induces a range of behavioral abnormalities that resemble the positive, negative, and cognitive symptoms of schizophrenia in humans.

Experimental Drug: A tetrahydropyrimidine (THP) derivative.

Efficacy Data:

Animal ModelDrugDosing RegimenKey Efficacy EndpointsQuantitative Results
Ketamine-induced Schizophrenia in MiceTHP derivative10, 15, and 20 mg/kg/day, i.p. for 14 days prior to and during 7 days of ketamine administration- Stereotypic behaviors- Immobility in forced swim and tail suspension tests- Center time in Open field test- Spontaneous alternation in Y-maze test- Significant reduction in stereotypic behaviors.- Significant reduction in inactivity in forced swim and tail suspension tests.- Accelerated center time in Open field test.- Increased number of entries and alterations in Y-maze test.

Experimental Protocol: Ketamine-Induced Schizophrenia Model

  • Animals: Male albino mice are used.

  • Housing: Animals are housed in groups under controlled temperature and a 12-hour light/dark cycle with free access to food and water.

  • Experimental Groups:

    • Normal Control: Receives vehicle (e.g., 0.5% CMC).

    • Disease Control: Receives ketamine (10 mg/kg, i.p.).

    • Standard Drug: Receives clozapine (1 mg/kg, i.p.).

    • Test Groups: Receive the THP derivative at different doses (e.g., 10, 15, 20 mg/kg/day, i.p.).

  • Treatment Schedule: The study is designed as a 21-day preventive trial. The test drug or vehicle is administered for the initial 14 days, followed by co-administration with ketamine for the subsequent 7 days.

  • Behavioral Assessments:

    • Open Field Test: To assess locomotor activity and anxiety-like behavior (measured by time spent in the center).

    • Forced Swim Test and Tail Suspension Test: To evaluate negative symptoms like behavioral despair.

    • Y-Maze Test: To assess spatial working memory, a measure of cognitive function.

    • Stereotypic Behavior Assessment: Observation of behaviors such as sniffing, head weaving, and turning.

Anti-inflammatory Effects of Tetrahydropyrimidine Derivatives

The anti-inflammatory properties of tetrahydropyrimidines, particularly the naturally occurring ectoine, have been evaluated in models of skin inflammation.

Animal Model for Atopic Dermatitis

Repeated topical application of the hapten oxazolone to the skin of mice induces a T-helper 2 (Th2)-dominant inflammatory response that mimics the key features of human atopic dermatitis, including skin thickening, erythema, scaling, and increased serum IgE levels.[7][8][9][10][11]

Experimental Drug: Ectoine

Efficacy Data: While clinical studies in humans have demonstrated the efficacy of ectoine-containing creams in reducing the severity of atopic dermatitis, specific quantitative data from animal models on parameters like transepidermal water loss (TEWL) and cytokine levels are not extensively detailed in the provided search results.[12][13] Human studies show a significant decrease in the SCORAD (SCORing Atopic Dermatitis) index and pruritus.[12]

Experimental Protocol: Oxazolone-Induced Atopic Dermatitis

  • Animals: Immunocompetent mouse strains such as Balb/c or NC/Nga are commonly used.[9][11]

  • Sensitization: On day 0, mice are sensitized by applying a solution of oxazolone (e.g., 0.3-1%) to a shaved area of the dorsal skin and/or ears.[7][9][10]

  • Challenge: Starting on day 5, the sensitized skin area is repeatedly challenged with a lower concentration of oxazolone (e.g., 0.1-0.3%) every 2-3 days for a period of 2-3 weeks to induce chronic inflammation.[7][9][10]

  • Treatment: The test compound (e.g., ectoine-containing cream) is applied topically to the inflamed area, typically once or twice daily, starting either before (prophylactic) or after (therapeutic) the induction of dermatitis.[9]

  • Efficacy Assessment:

    • Clinical Scoring: Skin severity is assessed using a scoring system similar to the human SCORAD, evaluating erythema (redness), edema (thickness), excoriation (scratching), and dryness/scaling.[11]

    • Ear and Skin Thickness: Ear and dorsal skin thickness are measured using a digital caliper.[8][10]

    • Transepidermal Water Loss (TEWL): A Tewameter can be used to measure the rate of water evaporation from the skin surface as an indicator of skin barrier function.[14]

    • Histological Analysis: Skin biopsies are collected for histological examination (H&E and toluidine blue staining) to assess epidermal thickening (acanthosis), and infiltration of inflammatory cells (e.g., eosinophils, mast cells).[8]

    • Immunological Analysis: Serum levels of total IgE and specific cytokines (e.g., TNF-α) can be measured by ELISA.[8]

Anticancer Effects of Tetrahydropyrimidine Derivatives

While many studies have focused on the in vitro anticancer activity of tetrahydropyrimidine derivatives, in vivo efficacy data is more limited. The available information points to the potential of these compounds, particularly oxazolopyrimidines, as anticancer agents.[15][16][17][18][19]

Experimental Drug: Dihydropyrimidinone and Oxazolopyrimidine derivatives

Efficacy Data: Specific in vivo quantitative data for tetrahydropyrimidine derivatives is sparse in the provided results. However, general methodologies for assessing anticancer efficacy are well-established. For instance, one study on a dihydropyrimidinone derivative showed significant growth inhibition against several cancer cell lines in vitro.[20] Another study on a different class of compounds demonstrated a 37.7% inhibition of tumor volume in a mouse xenograft model.[21] A study on a ceramide analog reported a 45% reduction in tumor weight and an 80% decrease in tumor volume in a breast cancer xenograft model.[18]

Experimental Protocol: Xenograft Tumor Model in Mice

  • Animals: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.

  • Cell Culture: Human cancer cell lines (e.g., breast cancer line MDA-MB-231 or pancreatic cancer line HPAF-II) are cultured under standard conditions.[15][18]

  • Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.[18]

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 80-100 mm³). Mice are then randomized into control and treatment groups.[15]

  • Drug Administration: The tetrahydropyrimidine derivative is administered via a suitable route (e.g., intravenous, intraperitoneal, or oral) at various doses and schedules. A control group receives the vehicle.[15]

  • Efficacy Assessment:

    • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers at regular intervals, and tumor volume is calculated using the formula: Volume = (length × width²) / 2.

    • Tumor Weight Measurement: At the end of the study, mice are euthanized, and tumors are excised and weighed.[18]

    • Tumor Growth Inhibition (TGI): TGI is calculated as a percentage: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] × 100.

    • Survival Analysis: In some studies, the survival time of the animals is monitored.

    • Immunohistochemistry: Tumors can be analyzed for markers of proliferation (e.g., Ki67) and apoptosis.[18]

Visualizations of Signaling Pathways and Workflows

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[8][9][10]

JNK_Signaling_Pathway extracellular Extracellular Stressors (e.g., Cytokines, ROS) receptor Receptor Activation extracellular->receptor map3k MAP3K (e.g., MEKK1-4, MLK) receptor->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK map2k->jnk cjun c-Jun jnk->cjun ap1 AP-1 cjun->ap1 gene_expression Gene Expression (Inflammation, Apoptosis) ap1->gene_expression

Caption: JNK Signaling Pathway.

Nrf2/HO-1 Signaling Pathway

The Nrf2/HO-1 pathway is a key regulator of the cellular antioxidant response, protecting against oxidative stress-induced damage.

Nrf2_HO1_Signaling_Pathway oxidative_stress Oxidative Stress keap1_nrf2_complex Keap1-Nrf2 Complex oxidative_stress->keap1_nrf2_complex inactivates Keap1 nrf2 Nrf2 keap1_nrf2_complex->nrf2 releases ubiquitination Ubiquitination & Degradation keap1_nrf2_complex->ubiquitination nucleus Nucleus nrf2->nucleus translocates to are ARE (Antioxidant Response Element) nrf2->are ho1 HO-1 are->ho1 activates transcription of antioxidant_response Antioxidant Response ho1->antioxidant_response

Caption: Nrf2/HO-1 Antioxidant Pathway.

General Experimental Workflow for In Vivo Efficacy Testing

The following diagram illustrates a typical workflow for conducting in vivo efficacy studies of experimental drugs in animal models of disease.

In_Vivo_Efficacy_Workflow model_selection Animal Model Selection disease_induction Disease Induction model_selection->disease_induction group_randomization Group Randomization (Control, Vehicle, Treatment) disease_induction->group_randomization drug_administration Drug Administration group_randomization->drug_administration monitoring Monitoring & Data Collection (e.g., Behavioral, Physiological) drug_administration->monitoring endpoint_analysis Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->endpoint_analysis data_analysis Statistical Analysis & Interpretation endpoint_analysis->data_analysis

Caption: In Vivo Efficacy Testing Workflow.

References

Application Note: High-Throughput Quantification of Ethyl (S)-4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in Human Plasma using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note describes a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Ethyl (S)-4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in human plasma. The methodology outlined herein is crucial for pharmacokinetic and toxicokinetic studies in drug development. The sample preparation employs a straightforward protein precipitation technique, ensuring high recovery and minimal matrix effects.[1][2][3] Chromatographic separation is achieved using a reversed-phase C18 column with a rapid gradient elution, allowing for a short analysis time suitable for high-throughput screening. The method has been validated according to the FDA and EMA guidelines, demonstrating excellent linearity, accuracy, precision, and stability.

Introduction

Ethyl (S)-4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a novel small molecule with potential therapeutic applications. To support its clinical development, a reliable and validated bioanalytical method for its quantification in a biological matrix is essential. This document provides a detailed protocol for the quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[4]

Experimental Protocols

Materials and Reagents
  • Ethyl (S)-4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Reference Standard)

  • Stable Isotope Labeled Internal Standard (SIL-IS)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A protein precipitation method was employed for the extraction of the analyte and internal standard from human plasma.[1][2][3]

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 2.1 x 50 mm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.095
3.120
4.020
Mass Spectrometry
  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 55 psi

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 550°C

  • MRM Transitions:

AnalyteQ1 (m/z)Q3 (m/z)DP (V)CE (V)CXP (V)
Analyte439.0331.11003512
SIL-IS444.0336.11003512

Method Validation

The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability as per regulatory guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The lower limit of quantification (LLOQ) was established at 0.1 ng/mL with a signal-to-noise ratio greater than 10.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Quantitative Data Summary

Table 1: Calibration Curve Parameters

ParameterValue
Concentration Range0.1 - 100 ng/mL
Regression Equationy = 0.025x + 0.003
Correlation Coefficient (r²)> 0.998
Weighting1/x²

Table 2: Accuracy and Precision of Quality Control Samples

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ0.18.5105.29.8103.5
LQC0.36.298.77.5101.2
MQC304.1102.15.399.8
HQC803.597.54.898.9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
LQC0.392.598.1
HQC8095.1101.5

Table 4: Stability Data

Stability ConditionDurationQC LevelStability (% of Nominal)
Bench-top6 hoursLQC96.8
Bench-top6 hoursHQC98.2
Freeze-thaw (3 cycles)-80°C to RTLQC95.1
Freeze-thaw (3 cycles)-80°C to RTHQC97.5
Long-term30 days at -80°CLQC98.9
Long-term30 days at -80°CHQC101.3

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile with IS (150 µL) plasma->add_is vortex Vortex Mix (1 min) add_is->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (ESI+, MRM) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow from sample preparation to data analysis.

validation_parameters cluster_core Core Validation Parameters cluster_matrix Matrix-Related Parameters cluster_stability Stability Assessment linearity Linearity & Range accuracy Accuracy precision Precision sensitivity Sensitivity (LLOQ) selectivity Selectivity matrix_effect Matrix Effect recovery Recovery benchtop Bench-top Stability freeze_thaw Freeze-Thaw Stability long_term Long-term Stability method Validated Bioanalytical Method method->linearity method->accuracy method->precision method->sensitivity method->selectivity method->matrix_effect method->recovery method->benchtop method->freeze_thaw method->long_term

Caption: Logical relationship of bioanalytical method validation parameters.

Conclusion

The LC-MS/MS method described provides a reliable, sensitive, and high-throughput solution for the quantification of Ethyl (S)-4-(2,3-dichlorophenyl)-1-methyl-2-oxo-6-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for supporting pharmacokinetic studies in a regulatory environment. The validation data confirms that the method meets the stringent requirements for bioanalytical method validation.

References

Application Note: A Protocol for Assessing the Metabolic Stability of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, as it significantly influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions.[1][2] Compounds that are metabolized too quickly may not achieve therapeutic concentrations in the body, while those that are metabolized too slowly may accumulate and cause toxicity.[1][3] Heterocyclic compounds, a common structural motif in many pharmaceuticals, can be particularly susceptible to metabolism. Therefore, early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[1][4]

This application note provides detailed protocols for two common in vitro assays used to assess the metabolic stability of novel heterocyclic compounds: the liver microsomal stability assay and the hepatocyte stability assay.[5][6] Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs), making them a cost-effective tool for initial screening.[6][7] Hepatocytes, on the other hand, contain both Phase I and Phase II enzymes and provide a more comprehensive picture of a compound's metabolic fate in a cellular context.[8][9]

Experimental Workflow

The overall workflow for assessing the metabolic stability of novel heterocyclic compounds involves a series of steps from initial compound preparation to data analysis and interpretation. The following diagram outlines a typical experimental workflow.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis CompoundPrep Prepare Stock Solutions of Novel Heterocyclic Compounds Incubation Incubate Compound with In Vitro System at 37°C CompoundPrep->Incubation SystemPrep Prepare In Vitro System (Microsomes or Hepatocytes) SystemPrep->Incubation Sampling Collect Samples at Specific Time Points Incubation->Sampling Quenching Quench Reaction with Acetonitrile Sampling->Quenching LCMS Analyze Samples by LC-MS/MS Quenching->LCMS DataAnalysis Determine Percent Compound Remaining vs. Time LCMS->DataAnalysis Calc Calculate Half-Life (t1/2) and Intrinsic Clearance (Clint) DataAnalysis->Calc G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Novel Heterocyclic Compound (Lipophilic) Phase1Metabolite Oxidized, Reduced, or Hydrolyzed Metabolite Drug->Phase1Metabolite CYP450s, FMOs, etc. Phase2Metabolite Conjugated Metabolite (Hydrophilic) Phase1Metabolite->Phase2Metabolite UGTs, SULTs, GSTs, etc. Excretion Biliary or Renal Excretion Phase2Metabolite->Excretion

References

Application of Click Chemistry for the Derivatization of the Tetrahydropyrimidine Core

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

The tetrahydropyrimidine scaffold is a privileged heterocyclic motif found in a wide array of biologically active compounds and approved drugs. Its inherent structural features allow for diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties. The derivatization of this core structure is a key strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Click chemistry, a suite of powerful, reliable, and selective reactions, offers an efficient and modular approach for the rapid generation of diverse libraries of tetrahydropyrimidine analogs.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent click reaction that forms a stable triazole linkage between two molecular fragments. This reaction is highly efficient, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a drug discovery workflow. By introducing an azide or alkyne "handle" into the tetrahydropyrimidine core, researchers can readily attach a variety of building blocks to explore the chemical space around the scaffold.

This application note describes two primary strategies for the derivatization of the dihydropyrimidinone (DHPM) core, a close analog of the tetrahydropyrimidine core, using CuAAC:

  • One-Pot Multicomponent Synthesis: This approach combines the Biginelli reaction (for the formation of the DHPM core) with a CuAAC reaction in a single pot. For instance, the reaction of phenylacetylene, 1-azidopropan-2-one, urea, and an aromatic aldehyde can directly yield a monotriazole-DHPM hybrid.[1]

  • Post-Biginelli Functionalization: This strategy involves the initial synthesis of the DHPM core via the Biginelli reaction, followed by a series of modifications to introduce an azide or alkyne functionality. A subsequent CuAAC reaction is then performed to introduce the desired diversity elements.[1] An example of this is the bromination of the DHPM core, followed by azidation and then the click reaction with an alkyne.[1]

These methodologies enable the creation of extensive libraries of novel tetrahydropyrimidine derivatives for high-throughput screening and lead optimization in drug development programs.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Dihydropyrimidinone (DHPM)

This protocol describes a general method for the synthesis of a DHPM core with a propargyl ether group, which serves as an alkyne handle for subsequent click chemistry derivatization.

Materials:

  • Propargyloxy-substituted benzaldehyde (1 mmol)

  • Ethyl acetoacetate (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., HCl, Yb(OTf)3, or other suitable Lewis acid)

  • Ethanol (10-20 mL)

Procedure:

  • In a round-bottom flask, dissolve the propargyloxy-substituted benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.5 mmol) in ethanol.

  • Add the catalyst to the reaction mixture.

  • Reflux the reaction mixture for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to obtain the alkyne-functionalized DHPM.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for DHPM Derivatization

This protocol provides a general procedure for the click reaction between an alkyne-functionalized DHPM and an azide-containing building block.

Materials:

  • Alkyne-functionalized DHPM (from Protocol 1) (1 mmol)

  • Azide-containing building block (1.1 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%)

  • Sodium ascorbate (0.1 mmol, 10 mol%)

  • Solvent: t-butanol/water (1:1) or DMF/water (1:1) (10 mL)

Procedure:

  • In a reaction vial, dissolve the alkyne-functionalized DHPM (1 mmol) and the azide-containing building block (1.1 mmol) in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 mmol) in water.

  • Add the copper(II) sulfate pentahydrate to the reaction mixture containing the alkyne and azide, followed by the addition of the sodium ascorbate solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction is often characterized by a color change.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired triazole-DHPM conjugate.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Presentation

Table 1: Representative Data for a Library of Triazole-DHPM Derivatives

Compound IDR-Group on TriazoleYield (%)¹H NMR (δ, ppm) of Triazole ProtonESI-MS (m/z) [M+H]⁺
THP-001 Benzyl857.85 (s, 1H)450.18
THP-002 4-Fluorobenzyl827.88 (s, 1H)468.17
THP-003 2-Pyridylmethyl788.12 (s, 1H)451.18
THP-004 Propyl917.65 (s, 1H)402.20
THP-005 Cyclohexyl887.62 (s, 1H)442.24

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_biginelli Biginelli Reaction cluster_functionalization Post-Biginelli Modification cluster_click Click Chemistry Derivatization aldehyde Substituted Aldehyde biginelli_reaction One-Pot Cyclocondensation aldehyde->biginelli_reaction ketoester β-Ketoester ketoester->biginelli_reaction urea Urea/Thiourea urea->biginelli_reaction catalyst Catalyst catalyst->biginelli_reaction thpm_core Tetrahydropyrimidine Core biginelli_reaction->thpm_core functionalization Introduction of Azide/Alkyne Handle thpm_core->functionalization functionalized_thpm Functionalized THPM functionalization->functionalized_thpm click_reaction CuAAC Reaction functionalized_thpm->click_reaction building_blocks Diverse Azide/Alkyne Building Blocks building_blocks->click_reaction derivatized_thpm Derivatized THPM Library click_reaction->derivatized_thpm

Caption: Experimental workflow for the derivatization of the tetrahydropyrimidine core.

logical_relationship thpm_handle Tetrahydropyrimidine with Click Handle (Alkyne or Azide) click_reaction Click Reaction (CuAAC) thpm_handle->click_reaction bb1 R1-Azide/Alkyne bb1->click_reaction bb2 R2-Azide/Alkyne bb2->click_reaction bb3 R3-Azide/Alkyne bb3->click_reaction bb_n Rn-Azide/Alkyne bb_n->click_reaction prod1 THPM-R1 click_reaction->prod1 prod2 THPM-R2 click_reaction->prod2 prod3 THPM-R3 click_reaction->prod3 prod_n THPM-Rn click_reaction->prod_n

Caption: Library generation via click chemistry.

References

Application Notes and Protocols for X-ray Quality Crystallization of Complex Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Obtaining high-quality single crystals of complex organic molecules is a critical bottleneck in the determination of their three-dimensional structures by X-ray crystallography. The arrangement of molecules in a crystal lattice dictates the quality of the diffraction pattern, and thus, the resolution and accuracy of the final structure. This document provides detailed application notes and experimental protocols for the most common and effective crystallization techniques.

I. Introduction to Crystallization Principles

Crystallization is a process of controlled precipitation of a solid from a supersaturated solution. The goal is to facilitate the slow and orderly arrangement of molecules into a well-defined crystal lattice. Supersaturation is the thermodynamic driving force for crystallization and can be achieved by several methods, including solvent evaporation, cooling, or the addition of an anti-solvent. The process can be conceptually divided into two main stages: nucleation, the initial formation of small, stable crystalline aggregates, and crystal growth, the subsequent addition of molecules to the existing nuclei. For X-ray quality crystals, it is desirable to have a low nucleation rate and a slow growth rate to minimize defects and obtain larger, well-ordered crystals.[1]

II. Key Crystallization Techniques

Four primary techniques are widely employed for the crystallization of complex organic molecules: Slow Evaporation, Vapor Diffusion, Liquid-Liquid Diffusion, and Slow Cooling. The choice of method depends on the solubility characteristics of the compound, the amount of material available, and its stability.

A. Slow Evaporation

This is often the simplest method to set up. A near-saturated solution of the compound is prepared, and the solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and eventual crystallization.

Application Notes:

  • Best suited for: Compounds that are moderately soluble and not sensitive to air or moisture.[2]

  • Advantages: Simple to implement and requires minimal specialized equipment.[1]

  • Disadvantages: Can be difficult to control the rate of evaporation, potentially leading to the formation of many small crystals. It may also require a relatively large amount of the compound.

B. Vapor Diffusion

In this technique, a small drop of the compound's solution is allowed to equilibrate in a sealed container with a larger reservoir of a solution containing a volatile anti-solvent. The anti-solvent vapor diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

Application Notes:

  • Best suited for: Small quantities of material, as it can be performed on a microliter scale.[3][4]

  • Advantages: Offers good control over the rate of supersaturation by adjusting the initial concentrations and the choice of anti-solvent.[1]

  • Disadvantages: Requires careful selection of a miscible solvent/anti-solvent pair with different volatilities.

C. Liquid-Liquid Diffusion (Layering)

This method involves carefully layering a solution of the compound with a less dense, miscible anti-solvent in which the compound is insoluble. Crystallization occurs at the interface between the two liquids as the anti-solvent slowly diffuses into the compound's solution.

Application Notes:

  • Best suited for: Milligram-scale crystallizations and for compounds that are sensitive to air, as the setup can be easily sealed.[4]

  • Advantages: The rate of diffusion and, therefore, crystallization can be controlled by the diameter of the tube and the temperature.

  • Disadvantages: Requires careful layering of the solvents to create a sharp interface and is sensitive to mechanical disturbances.[4]

D. Slow Cooling

This technique relies on the temperature-dependent solubility of the compound. A saturated or near-saturated solution is prepared at an elevated temperature and then slowly cooled, causing the solubility to decrease and the compound to crystallize.

Application Notes:

  • Best suited for: Compounds that exhibit a significant change in solubility with temperature.

  • Advantages: The cooling rate can be precisely controlled, allowing for fine-tuning of the crystal growth process.[5][6]

  • Disadvantages: Requires a programmable heating/cooling block or a well-insulated container for very slow cooling. Rapid cooling can lead to the formation of small or poorly ordered crystals.[5]

III. Quantitative Data Summary

The following tables provide a summary of typical experimental parameters for the crystallization of various classes of complex organic molecules. These values should be considered as starting points for optimization.

Table 1: Slow Evaporation

Class of MoleculeSolvent(s)Typical Concentration (mg/mL)Growth TimeTypical Crystal Size
FlavonoidAcetone, Ethanol5-102-7 days0.1 - 0.5 mm
SteroidEthyl Acetate, Methanol10-203-10 days0.2 - 1.0 mm
AlkaloidChloroform/Methanol5-151-5 days0.1 - 0.4 mm
TerpenoidHexane/Ethyl Acetate10-254-14 days0.3 - 1.5 mm

Table 2: Vapor Diffusion

Class of MoleculeSolventAnti-solventTypical Concentration (mg/mL)Growth TimeTypical Crystal Size
FlavonoidAcetoneWater5-153-10 days0.1 - 0.3 mm
SteroidDichloromethanePentane10-305-14 days0.2 - 0.8 mm
AlkaloidMethanolDiethyl Ether5-202-7 days0.1 - 0.5 mm
TerpenoidTetrahydrofuranHexane15-407-21 days0.3 - 1.2 mm

Table 3: Liquid-Liquid Diffusion

Class of MoleculeSolvent (Bottom Layer)Anti-solvent (Top Layer)Typical Concentration (mg/mL)Growth TimeTypical Crystal Size
FlavonoidMethanolWater10-202-5 days0.2 - 0.6 mm
SteroidChloroformHexane15-254-12 days0.3 - 1.0 mm
AlkaloidDichloromethanePentane10-203-8 days0.2 - 0.7 mm
TerpenoidEthyl AcetateHeptane20-505-15 days0.4 - 2.0 mm

Table 4: Slow Cooling

Class of MoleculeSolventTemperature ProfileCooling Rate (°C/hour)Growth TimeTypical Crystal Size
FlavonoidEthanol60°C to 4°C0.5 - 21-3 days0.2 - 0.8 mm
SteroidIsopropanol70°C to 10°C1 - 31-2 days0.3 - 1.5 mm
AlkaloidAcetonitrile50°C to 4°C0.5 - 1.52-4 days0.1 - 0.6 mm
TerpenoidToluene80°C to 20°C2 - 51-2 days0.5 - 2.5 mm

IV. Experimental Protocols

A. Protocol for Slow Evaporation
  • Preparation of a Saturated Solution: In a clean vial, dissolve the compound in a suitable solvent with gentle warming and/or vortexing until no more solid dissolves. Add a minimal amount of additional solvent to ensure all solute is dissolved.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vessel with a cap or parafilm with a few small holes punched in it to allow for slow evaporation. The rate of evaporation can be controlled by the number and size of the holes.[7]

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once crystals of a suitable size have formed, carefully remove them from the mother liquor using a loop or a fine needle.

B. Protocol for Vapor Diffusion (Hanging Drop)
  • Reservoir Preparation: Pipette 500 µL of the anti-solvent solution into the reservoir of a crystallization plate well.

  • Drop Preparation: On a clean, siliconized cover slip, mix 1-2 µL of the concentrated compound solution with 1-2 µL of the reservoir solution.

  • Sealing: Invert the cover slip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubation: Place the plate in a constant temperature environment, free from vibrations.

  • Monitoring: Monitor the drop periodically under a microscope for crystal growth.

  • Crystal Harvesting: When crystals are of adequate size, carefully remove the cover slip and harvest the crystals.

C. Protocol for Liquid-Liquid Diffusion
  • Solution Preparation: Prepare a concentrated solution of the compound in a dense solvent.

  • Layering: In a narrow tube (e.g., an NMR tube), carefully pipette the compound solution to form the bottom layer.

  • Anti-solvent Addition: Slowly and carefully layer a less dense, miscible anti-solvent on top of the compound solution, taking care not to disturb the interface. A syringe with a long needle can be used to deliver the anti-solvent against the side of the tube.

  • Sealing and Incubation: Seal the tube and place it in a vibration-free location at a constant temperature.

  • Crystal Growth: Crystals will typically form at the interface of the two solvents over time.

  • Harvesting: Once the crystals are of sufficient size, carefully remove the supernatant and harvest the crystals.

D. Protocol for Slow Cooling
  • Saturated Solution at High Temperature: In a sealed vial, prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Ensure all solid is dissolved.

  • Filtration (Optional but Recommended): If any particulate matter is present, filter the hot solution into a clean, pre-warmed crystallization vessel.

  • Controlled Cooling: Place the vessel in a programmable cooling block or a well-insulated container (e.g., a Dewar flask filled with warm water) to allow for slow and controlled cooling to room temperature or below.

  • Incubation: Allow the solution to cool undisturbed.

  • Crystal Harvesting: Once the solution has reached the final temperature and crystal growth has ceased, harvest the crystals from the cold solution.

V. Visualization of Experimental Workflows

Slow_Evaporation_Workflow A Prepare Saturated Solution B Filter Solution (0.22 µm) A->B C Slow Evaporation of Solvent B->C D Supersaturation C->D E Nucleation D->E F Crystal Growth E->F G Harvest Crystals F->G Vapor_Diffusion_Workflow cluster_setup Experimental Setup A Prepare Compound Solution (in 'good' solvent) C Mix Solution and Reservoir in a Drop A->C B Prepare Anti-solvent Reservoir B->C D Seal Chamber C->D E Vapor Diffusion of Anti-solvent into Drop D->E F Gradual Increase in Supersaturation E->F G Nucleation F->G H Crystal Growth G->H I Harvest Crystals H->I Liquid_Liquid_Diffusion_Workflow A Prepare Concentrated Solution B Carefully Layer Anti-solvent A->B C Slow Diffusion at Interface B->C D Localized Supersaturation C->D E Nucleation at Interface D->E F Crystal Growth E->F G Harvest Crystals F->G Slow_Cooling_Workflow A Prepare Saturated Solution at Elevated Temperature B Controlled Slow Cooling A->B C Decrease in Solubility B->C D Supersaturation C->D E Nucleation D->E F Crystal Growth E->F G Harvest Crystals F->G

References

Troubleshooting & Optimization

Optimization of reaction conditions for the synthesis of cyclopropyl-imidazolone intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of cyclopropyl-imidazolone intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the general synthetic strategies for preparing cyclopropyl-imidazolone intermediates?

A1: The synthesis of cyclopropyl-imidazolone intermediates typically involves a multi-step process. A common approach is the cyclopropanation of an unsaturated imidazolone precursor. Another strategy involves the construction of the imidazolone ring onto a pre-existing cyclopropylamine or cyclopropylcarbonyl derivative. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Q2: What are the most critical reaction parameters to control during the synthesis?

A2: Several parameters are crucial for a successful synthesis. These include:

  • Temperature: The stability of both reactants and the cyclopropyl-imidazolone product can be highly temperature-dependent.

  • Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

  • Catalyst: In many cyclopropanation reactions, the choice and loading of the catalyst are critical for achieving high yield and stereoselectivity.

  • Purity of Reagents: The purity of starting materials, especially the unsaturated precursor and the cyclopropanating agent, can impact the formation of side products.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Regular sampling of the reaction mixture will help in determining the optimal reaction time and preventing the formation of degradation products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of cyclopropyl-imidazolone intermediates.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution
Inactive Catalyst - Ensure the catalyst is fresh or has been stored under appropriate inert conditions. - Consider activating the catalyst prior to use (e.g., through heating or treatment with a reducing agent). - Screen different catalysts (e.g., various copper or rhodium complexes for cyclopropanation).
Incorrect Reaction Temperature - For exothermic reactions, maintain a low temperature (e.g., 0 °C to room temperature) to prevent decomposition. - For reactions requiring activation energy, a moderate increase in temperature may be necessary. Perform small-scale trials to determine the optimal temperature.
Poor Quality Reagents - Use freshly purified starting materials. - Ensure solvents are anhydrous, as moisture can quench catalysts and reagents.
Sub-optimal Solvent - The polarity of the solvent can affect the reaction. Screen a range of solvents with varying polarities (e.g., dichloromethane, toluene, diethyl ether).
Problem 2: Formation of Significant Side Products
Potential Cause Suggested Solution
Decomposition of Starting Material or Product - Lower the reaction temperature. - Reduce the reaction time based on careful reaction monitoring.
Homologation or Dimerization of the Cyclopropanating Agent - Add the cyclopropanating agent slowly to the reaction mixture to maintain a low concentration. - Use a less reactive cyclopropanating agent if possible.
Ring-Opening of the Cyclopropane Ring - This can be acid or base-catalyzed. Ensure the reaction and work-up conditions are neutral. - Use milder purification techniques (e.g., column chromatography with a neutral stationary phase).
Formation of Isomeric Products - Optimize the stereoselectivity of the reaction by changing the catalyst, ligand, or solvent. - Purification by chiral chromatography may be necessary to separate enantiomers or diastereomers.
Problem 3: Difficulties in Product Purification
Potential Cause Suggested Solution
Product is highly polar and water-soluble. - An aqueous-free work-up may be necessary. Extract the product with a suitable organic solvent and dry the organic layer thoroughly. - Consider precipitation or crystallization as an alternative to chromatography.
Product co-elutes with starting materials or side products. - Optimize the mobile phase for column chromatography by testing different solvent systems. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Derivatization of the product or impurity to alter its polarity might facilitate separation.
Product is unstable on silica gel. - Use a deactivated stationary phase (e.g., silica gel treated with triethylamine). - Employ rapid purification techniques like flash chromatography to minimize contact time.

Data Presentation

Table 1: Effect of Solvent on the Yield of a Generic Cyclopropanation Reaction

Solvent Dielectric Constant Yield (%)
Dichloromethane9.185
Toluene2.472
Diethyl Ether4.365
Acetonitrile37.545
Tetrahydrofuran7.678

Table 2: Influence of Catalyst Loading on Product Yield and Diastereomeric Ratio (d.r.)

Catalyst Loading (mol%) Yield (%) Diastereomeric Ratio (trans:cis)
1655:1
2.58810:1
59212:1
109112:1

Experimental Protocols

Protocol 1: General Procedure for Simmons-Smith Cyclopropanation of an Unsaturated Imidazolone
  • To a stirred solution of the unsaturated imidazolone (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add a solution of diethylzinc (1.5 eq, 1.0 M in hexanes) dropwise.

  • After stirring for 15 minutes, add diiodomethane (1.6 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Unsaturated Imidazolone addition Add Diethylzinc & Diiodomethane at 0°C start->addition Dissolve reagents Anhydrous Solvent Inert Atmosphere reagents->addition stirring Warm to RT Stir 12-24h addition->stirring quench Quench with sat. NH4Cl (aq) stirring->quench Reaction Complete extract Extract with Dichloromethane quench->extract purify Column Chromatography extract->purify product Pure Cyclopropyl- Imidazolone purify->product

Caption: Experimental workflow for Simmons-Smith cyclopropanation.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low or No Yield cause1 Inactive Catalyst problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Poor Reagents problem->cause3 sol1 Check catalyst activity Screen new catalysts cause1->sol1 sol2 Optimize temperature (low temp for stability) cause2->sol2 sol3 Purify starting materials Use anhydrous solvents cause3->sol3

Caption: Troubleshooting logic for low product yield.

side_product_formation problem Side Product Formation cause1 Decomposition problem->cause1 cause2 Reagent Dimerization problem->cause2 cause3 Ring Opening problem->cause3 sol1 Lower Temperature Reduce Reaction Time cause1->sol1 sol2 Slow Reagent Addition cause2->sol2 sol3 Neutral Conditions Mild Purification cause3->sol3

Caption: Common side products and their mitigation strategies.

Troubleshooting guide for the multi-step synthesis of complex heterocyclic compounds

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting solutions for common challenges encountered during the multi-step synthesis of complex heterocyclic compounds. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product yield is a frequent issue in multi-step synthesis. A systematic approach to troubleshooting is crucial. The problem can often be traced back to one of the following areas: reaction setup, reaction conditions, or the work-up procedure.[1][2]

Troubleshooting Steps:

  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of your starting materials and reagents. Impurities can interfere with the reaction or generate side products.[3][4] Consider purifying starting materials if their purity is questionable.

    • Activity: Confirm the activity of catalysts and reagents, especially if they are old or have been stored improperly.[2][4]

  • Scrutinize Reaction Conditions:

    • Temperature: Inconsistent or incorrect temperature control is a common culprit. Ensure uniform heating and accurate temperature monitoring.[2][4]

    • Atmosphere: If your reaction is sensitive to air or moisture, verify that your inert atmosphere (e.g., nitrogen or argon) is being properly maintained.[2][4] Ensure solvents are appropriately dried.

    • Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6][7] Reactions that are stopped too early or left for too long can result in low yields.

  • Optimize the Work-up and Purification Process:

    • Product Loss: Product can be lost during transfers, extractions, and filtration steps.[1][8] Ensure you are rinsing glassware thoroughly and minimizing transfer steps where possible.

    • Aqueous Solubility: Your product might be more soluble in the aqueous layer than anticipated.[8] Always check the aqueous layer for your product before discarding it.

    • Volatility: If your product is volatile, it may be lost during solvent removal under vacuum.[1][8]

Issue 2: Presence of Unexpected Side Products

Question: My reaction is producing significant amounts of unexpected side products. How can I identify them and minimize their formation?

Answer:

The formation of side products is common in complex organic syntheses and can arise from various factors, including the reaction mechanism itself or suboptimal reaction conditions.[2]

Troubleshooting Steps:

  • Characterize the Side Products: Isolate the major side products using chromatography and characterize them using spectroscopic methods (NMR, Mass Spectrometry, IR). Understanding the structure of the side products can provide valuable insights into the reaction mechanism and help devise strategies to avoid their formation.

  • Refine Reaction Conditions:

    • Temperature and Reaction Time: Varying the temperature or reaction time can sometimes favor the desired reaction pathway over side reactions.[9]

    • Order of Reagent Addition: The order in which reagents are added can be critical. A slow, dropwise addition of a reactive reagent can sometimes minimize the formation of side products.[1]

    • Catalyst and Solvent: Experiment with different catalysts or solvents, as they can significantly influence the reaction's selectivity.

  • Review the Reaction Mechanism: A thorough understanding of the reaction mechanism can help anticipate potential side reactions.[2] For example, in reactions involving carbocation intermediates, rearrangements are a common source of side products.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my heterocyclic compound. Standard silica gel chromatography is not effective. What other techniques can I try?

Answer:

Purification of complex heterocyclic compounds, especially those that are highly polar or basic, can be challenging.[10] When standard silica gel chromatography fails, several alternative strategies can be employed.

Alternative Purification Strategies:

Purification TechniquePrincipleBest Suited For
Alumina Chromatography Adsorption chromatography using aluminum oxide as the stationary phase.Basic compounds that may react with or strongly adhere to acidic silica gel.[10]
Reverse-Phase Chromatography The stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar.Highly polar compounds that have low retention on normal-phase silica.[10]
Recrystallization Dissolving the impure solid in a hot solvent and allowing it to cool slowly to form pure crystals.[11][12]Solid compounds where a suitable solvent can be found that dissolves the compound well at high temperatures but poorly at low temperatures.
Use of Protecting Groups Temporarily masking a functional group to alter the compound's polarity, facilitating purification. The protecting group is removed in a subsequent step.Compounds with functional groups that interfere with purification (e.g., highly polar or reactive groups).

Experimental Protocol: Troubleshooting Product Stability During Work-up

If you suspect your product is degrading during the work-up (e.g., due to exposure to acid or base), you can perform a stability test.[8]

  • Before quenching the main reaction, take a small aliquot of the reaction mixture.

  • Divide the aliquot into two vials.

  • To one vial, add the acidic or basic solution you would typically use in your work-up.

  • Spot both the treated and untreated aliquots on a TLC plate alongside a sample of the reaction mixture.

  • Develop the TLC plate and observe if a new spot (indicating degradation) has appeared in the lane corresponding to the treated aliquot.

Visualizing Troubleshooting Workflows

Caption: A logical workflow for troubleshooting low reaction yield.

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Purity and Activity of Reagents & Starting Materials start->check_reagents reagents_ok Reagents Verified check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Atmosphere, Time) conditions_ok Conditions Optimized check_conditions->conditions_ok check_workup Analyze Work-up & Purification for Product Loss workup_ok Work-up Optimized check_workup->workup_ok reagents_ok->check_conditions Reagents OK rerun_reaction Rerun Reaction with Purified/New Reagents reagents_ok->rerun_reaction Purity/Activity Issue conditions_ok->check_workup Conditions OK monitor_reaction Monitor Reaction Closely (TLC/NMR) conditions_ok->monitor_reaction Condition Issue modify_workup Modify Work-up (e.g., check aqueous layer, avoid harsh conditions) workup_ok->modify_workup Work-up Issue fail Persistent Low Yield workup_ok->fail Work-up OK success Successful Synthesis rerun_reaction->success monitor_reaction->success modify_workup->success

Caption: A decision-making process for handling unexpected side products.

side_product_troubleshooting start Unexpected Side Products Observed isolate_characterize Isolate and Characterize Major Side Products (NMR, MS) start->isolate_characterize structure_identified Structure Identified? isolate_characterize->structure_identified review_mechanism Review Reaction Mechanism for Potential Side Reactions optimize_conditions Systematically Optimize Reaction Conditions review_mechanism->optimize_conditions vary_temp Vary Temperature optimize_conditions->vary_temp vary_time Vary Reaction Time optimize_conditions->vary_time vary_reagents Change Catalyst/Solvent/Reagent Concentration optimize_conditions->vary_reagents structure_identified->review_mechanism No modify_strategy Modify Synthetic Strategy Based on Side Product Structure structure_identified->modify_strategy Yes modify_strategy->optimize_conditions success Minimized Side Products vary_temp->success vary_time->success vary_reagents->success

Key Experimental Protocols

Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the progress of a reaction by observing the consumption of the starting material and the formation of the product.[5][7]

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Capillary spotters

  • Eluent (a solvent system that provides good separation of your starting material and product)

  • Visualization method (e.g., UV lamp, iodine chamber, or a chemical stain)

Procedure:

  • Prepare the eluent and pour it into the developing chamber to a depth of about 0.5 cm. Close the chamber and allow it to saturate.

  • On the baseline of a TLC plate, spot a dilute solution of your starting material (SM), the reaction mixture (RM), and a co-spot (Co) containing both the starting material and the reaction mixture.[7]

  • Place the TLC plate in the developing chamber and allow the eluent to run up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots. The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicate that the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[7]

Protocol 2: General Procedure for Column Chromatography

Objective: To purify a crude reaction mixture by separating the desired product from impurities.

Materials:

  • Chromatography column

  • Stationary phase (e.g., silica gel or alumina)

  • Eluent (a solvent system determined by TLC analysis)

  • Collection tubes

Procedure:

  • Slurry Packing: Prepare a slurry of the stationary phase in the eluent and pour it into the column. Allow the stationary phase to settle, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a less polar solvent. Carefully load the sample onto the top of the stationary phase.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the stationary phase.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

Strategies to reduce epimerization during the synthesis of chiral tetrahydropyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to epimerization during the synthesis of chiral tetrahydropyrimidines.

Troubleshooting Guide: Minimizing Epimerization

Epimerization, the change in configuration at one of several stereocenters in a molecule, can be a significant challenge in the synthesis of chiral tetrahydropyrimidines, leading to a loss of product purity and desired biological activity. The primary site susceptible to epimerization in the tetrahydropyrimidine core is the C4 position. Below are common issues and recommended strategies to mitigate them.

Issue 1: Low Enantioselectivity or Diastereoselectivity in the Final Product

Potential Cause Troubleshooting Strategy Expected Outcome
Inappropriate Catalyst Choice - For asymmetric Biginelli reactions, screen a variety of chiral catalysts such as BINOL-derived phosphoric acids or chiral Schiff base metal complexes.[1][2] - The steric and electronic properties of the catalyst are critical; for instance, the size of substituents on a chiral phosphoric acid catalyst can influence the stereochemical outcome.[1]Improved enantiomeric excess (ee) or diastereomeric ratio (dr) of the desired stereoisomer.
Suboptimal Reaction Temperature - Perform the reaction at lower temperatures to enhance stereoselectivity. Higher temperatures can lead to racemization or favor the formation of the thermodynamically more stable, but potentially undesired, epimer.[3]Increased stereoselectivity.
Incorrect Solvent Polarity - Test a range of solvents with varying polarities. Non-polar solvents have been shown to improve enantioselectivity in some organocatalyzed Biginelli reactions.[4]Enhanced stereochemical control.
Inappropriate Base or Acid Catalyst Concentration - Carefully control the concentration of acid or base catalysts, as excess can promote side reactions and potentially lead to epimerization.[3]Reduced epimerization and improved yield of the desired product.

Issue 2: Loss of Stereochemical Purity During Work-up or Purification

Potential Cause Troubleshooting Strategy Expected Outcome
Exposure to Harsh pH Conditions - During aqueous work-up, use buffered solutions to maintain a neutral pH. Strong acids or bases can catalyze the epimerization of the C4 stereocenter.Preservation of the product's stereochemical integrity.
Prolonged Exposure to Silica Gel - Minimize the time the compound spends on silica gel during column chromatography. The acidic nature of silica gel can sometimes cause epimerization of sensitive compounds. - Consider using deactivated silica gel or alternative purification methods like preparative HPLC or crystallization.Reduced loss of stereochemical purity during purification.
Elevated Temperatures During Solvent Removal - Remove solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator with a chilled water bath).Prevention of thermally induced epimerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of epimerization in chiral tetrahydropyrimidines?

A1: Epimerization in chiral tetrahydropyrimidines typically occurs at the C4 position. This stereocenter is often the only one introduced during common synthetic routes like the Biginelli reaction.[2] The mechanism can involve either protonation or deprotonation at or near the chiral center, leading to a temporary loss of chirality and subsequent re-formation of the stereocenter in a different configuration. The presence of strong acids or bases can facilitate this process.[3]

Q2: How can I choose the right chiral catalyst for my asymmetric tetrahydropyrimidine synthesis?

A2: The selection of a chiral catalyst is crucial for achieving high enantioselectivity. For the asymmetric Biginelli reaction, chiral Brønsted acids, such as those derived from BINOL, have proven effective.[1][5] Chiral Lewis acids and organocatalysts, like primary amines with a chiral backbone, are also widely used.[4] The choice of catalyst will depend on the specific substrates being used. It is often necessary to screen a small library of catalysts to find the optimal one for a particular transformation.

Q3: Can the choice of starting materials influence the stereochemical outcome?

A3: Yes, the structure of the aldehyde, β-dicarbonyl compound, and urea/thiourea derivative can all impact the stereoselectivity of the reaction. The steric bulk and electronic properties of the substituents can influence how the substrates interact with the chiral catalyst and each other in the transition state.

Q4: What analytical techniques are best for detecting and quantifying epimerization?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers and diastereomers, thus allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents can also be used to distinguish between stereoisomers.

Experimental Protocols

General Protocol for Asymmetric Biginelli Reaction Using a Chiral Phosphoric Acid Catalyst

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Reaction Setup: To a dry reaction vial, add the aldehyde (1.0 mmol), the β-ketoester (1.2 mmol), and the urea or thiourea (1.5 mmol).

  • Solvent and Catalyst Addition: Dissolve the starting materials in a suitable non-polar solvent (e.g., toluene, 2 mL). Add the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.05-0.1 mmol, 5-10 mol%).

  • Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess of the purified product by chiral HPLC analysis.

Visualizations

Epimerization_Pathway (R)-Tetrahydropyrimidine (R)-Tetrahydropyrimidine Intermediate Planar Intermediate (e.g., Enolate or Iminium) (R)-Tetrahydropyrimidine->Intermediate Acid or Base Catalysis Intermediate->(R)-Tetrahydropyrimidine Protonation (S)-Tetrahydropyrimidine (S)-Tetrahydropyrimidine Intermediate->(S)-Tetrahydropyrimidine Protonation

Caption: Potential pathway for acid or base-catalyzed epimerization of a chiral tetrahydropyrimidine at the C4 position.

Troubleshooting_Workflow start Low Stereoselectivity Observed cond1 Optimize Reaction Conditions? start->cond1 proc1 Screen Catalysts (e.g., Chiral Acids, Bases) cond1->proc1 Yes cond2 Stereopurity Lost During Work-up? cond1->cond2 No proc2 Vary Temperature and Solvent proc1->proc2 proc2->cond2 proc3 Use Buffered Solutions (Neutral pH) cond2->proc3 Yes end Improved Stereoselectivity cond2->end No proc4 Modify Purification (e.g., Deactivated Silica) proc3->proc4 proc4->end

Caption: A decision-making workflow for troubleshooting low stereoselectivity in chiral tetrahydropyrimidine synthesis.

References

Technical Support Center: Addressing Off-Target Effects of Novel Kinase Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel kinase inhibitors in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: My kinase inhibitor shows a potent effect in a biochemical assay, but a much weaker effect in my cell-based assay. What could be the reason?

A1: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Intracellular ATP Concentration: The cytoplasm has a high concentration of ATP, which can outcompete ATP-competitive inhibitors, leading to a rightward shift in the IC50 value.[1]

  • Efflux Pumps: The inhibitor may be actively transported out of the cell by efflux pumps like P-glycoprotein.

  • Protein Binding: The inhibitor may bind to other cellular proteins or lipids, reducing its free concentration available to bind the target kinase.

  • Metabolism: The inhibitor may be metabolized by the cells into an inactive form.

Q2: I am observing a phenotype in my cells that is inconsistent with the known function of the target kinase. How can I determine if this is due to an off-target effect?

A2: Unexplained phenotypes are a strong indicator of potential off-target effects. To investigate this, consider the following approaches:

  • Use a Structurally Unrelated Inhibitor: Test a second, structurally different inhibitor that targets the same primary kinase. If the phenotype is not reproduced, it is more likely an off-target effect of the original compound.

  • Rescue Experiment: If possible, introduce a drug-resistant mutant of the target kinase into the cells. If the phenotype persists in the presence of the inhibitor, it is likely off-target.

  • Kinome Profiling: Perform a kinase panel screen to identify other kinases that are inhibited by your compound at relevant concentrations.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm direct binding of the inhibitor to the intended target and can also be used to identify off-target binding partners.[2][3]

Q3: How do I choose the appropriate concentration range for my kinase inhibitor in a cell-based assay?

A3: Selecting the right concentration range is crucial for obtaining meaningful data.

  • Start with a Broad Range: Begin with a wide range of concentrations, typically from nanomolar to micromolar, to capture the full dose-response curve.

  • Consider the Biochemical IC50: Use the biochemical IC50 as a starting point, but be aware that the cellular IC50 is often higher.

  • Literature Review: Check for published data on similar compounds or the target kinase to inform your concentration selection.

  • Cytotoxicity Assays: Determine the concentration at which the inhibitor becomes cytotoxic to distinguish between specific inhibition and general toxicity.

Troubleshooting Guides

Phospho-Western Blotting

Issue: High Background

High background on a phospho-western blot can obscure the specific signal.[4]

CauseSolution
Insufficient Blocking Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking agent; for phospho-antibodies, 5% Bovine Serum Albumin (BSA) in TBST is often preferred over milk, as milk contains the phosphoprotein casein.[4][5][6]
Primary Antibody Concentration Too High Titrate the primary antibody to the lowest concentration that provides a specific signal.
Inadequate Washing Increase the number and duration of washes with TBST (e.g., 3-5 washes of 5-10 minutes each).[4]
Secondary Antibody Non-specific Binding Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.
Membrane Dried Out Ensure the membrane remains wet throughout the entire process.[4]

Issue: No or Weak Signal

CauseSolution
Inefficient Phosphorylation Ensure cells are stimulated appropriately to induce phosphorylation of the target protein. Perform a time-course experiment to determine the optimal stimulation time.
Phosphatase Activity Include phosphatase inhibitors in your lysis buffer and keep samples on ice.[6][7]
Inefficient Transfer Verify transfer efficiency by staining the membrane with Ponceau S after transfer.
Low Protein Abundance Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.
Incorrect Antibody Dilution Use the antibody at the manufacturer's recommended dilution or optimize the dilution.
Cellular Thermal Shift Assay (CETSA)

Issue: No Thermal Shift Observed with a Positive Control Inhibitor

CauseSolution
Suboptimal Heating Conditions Optimize the heating temperature and duration. The optimal temperature is typically near the melting temperature (Tm) of the protein.[2]
Insufficient Inhibitor Concentration or Incubation Time Ensure the inhibitor concentration is sufficient to saturate the target protein. Optimize the incubation time to allow for adequate cell penetration and target engagement.[8]
Protein Degradation Include protease inhibitors in the lysis buffer.
Inhibitor Does Not Induce a Thermal Shift Not all binding events lead to a measurable change in thermal stability.[9] Consider an orthogonal target engagement assay like NanoBRET.
Issues with Western Blot Detection Troubleshoot the western blot as described in the section above.

Experimental Protocols

Protocol 1: Western Blotting for Phosphorylated Proteins
  • Sample Preparation:

    • Culture cells to the desired confluency and treat with the kinase inhibitor for the appropriate time.

    • Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a standard protein assay (e.g., BCA).

  • Gel Electrophoresis:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer:

    • Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Blocking:

    • Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.[6]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane 3-5 times with TBST for 5-10 minutes each.

    • Incubate with an HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.

    • Wash the membrane 3-5 times with TBST for 5-10 minutes each.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Visualize the signal using a chemiluminescence imaging system.[10]

Protocol 2: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment:

    • Treat cultured cells with the kinase inhibitor or vehicle control for a predetermined time.

  • Heating:

    • Harvest cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8]

    • Cool the samples to room temperature.

  • Lysis and Centrifugation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[11]

  • Analysis:

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the amount of soluble target protein by Western blotting or other protein detection methods.[3] A positive result is indicated by a shift in the melting curve to a higher temperature in the presence of a stabilizing inhibitor.

Protocol 3: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect cells with a vector expressing the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well assay plate.

  • Assay:

    • Add the NanoBRET™ tracer and the test inhibitor to the cells.

    • Incubate at 37°C to allow the binding to reach equilibrium.

  • Detection:

    • Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer equipped with appropriate filters.[12]

    • A decrease in the BRET signal indicates displacement of the tracer by the inhibitor, confirming target engagement.[13]

Protocol 4: Ba/F3 Cell Proliferation Assay
  • Cell Line Engineering:

    • Transfect the IL-3 dependent Ba/F3 cell line with a construct expressing the kinase of interest.

    • Select for cells that can proliferate in the absence of IL-3, indicating that their growth is now dependent on the activity of the expressed kinase.[14]

  • Assay:

    • Plate the engineered Ba/F3 cells in a 96-well plate in media lacking IL-3.

    • Add a serial dilution of the kinase inhibitor.

    • Incubate the cells for 48-72 hours.[15]

  • Analysis:

    • Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[16]

    • A decrease in cell viability indicates inhibition of the target kinase.

Data Presentation

Table 1: Example IC50 Values for Imatinib

Target KinaseOff-Target KinaseOn-Target IC50 (nM)Off-Target IC50 (nM)
AblLCK25-1000>10000
c-KitSrc100>10000
PDGFRFyn100>10000

Note: IC50 values can vary significantly depending on the assay format and cell type used.[1][17]

Table 2: Common Off-Target Profiles of Selected Kinase Inhibitors

InhibitorPrimary Target(s)Common Off-Target Families
SunitinibVEGFRs, PDGFRs, KITRET, FLT3, CSF1R
GefitinibEGFROther ErbB family members (at higher concentrations)
DasatinibBCR-Abl, Src familyc-Kit, PDGFR, Ephrin receptors

Visualizations

G Kinase_A On-Target Kinase (A) Substrate_A Substrate A Kinase_A->Substrate_A Phosphorylation pSubstrate_A Phosphorylated Substrate A Kinase_B Off-Target Kinase (B) Substrate_B Substrate B Kinase_B->Substrate_B Phosphorylation pSubstrate_B Phosphorylated Substrate B Inhibitor Kinase Inhibitor Inhibitor->Kinase_A High Affinity (On-Target Inhibition) Inhibitor->Kinase_B Lower Affinity (Off-Target Inhibition) OnTarget_Effect Desired Cellular Effect pSubstrate_A->OnTarget_Effect OffTarget_Effect Unintended Cellular Effect pSubstrate_B->OffTarget_Effect G Start Observe Unexpected Phenotype Step1 Treat with Structurally Unrelated Inhibitor Start->Step1 Decision1 Phenotype Reproduced? Step1->Decision1 Step2 Perform Kinome-Wide Profiling Decision1->Step2 No Conclusion1 Likely On-Target Effect Decision1->Conclusion1 Yes Step3 Validate Hits with Secondary Assays (e.g., CETSA, NanoBRET) Step2->Step3 Conclusion2 Confirmed Off-Target Liability Step3->Conclusion2 EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds and Activates Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Activates Survival Cell Survival Akt->Survival

References

Technical Support Center: Enhancing Oral Bioavailability of Dihydropyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable dihydropyrimidinone (DHPM) derivatives.

Frequently Asked Questions (FAQs)

Q1: My dihydropyrimidinone derivative shows poor aqueous solubility. What are the initial steps to address this?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including DHPMs. The initial steps to address this challenge involve:

  • Salt Formation: If your DHPM derivative has ionizable groups (acidic or basic), salt formation is often the most effective and straightforward method to enhance solubility and dissolution rates. Alkali metal salts for acidic drugs and strong acid salts for basic drugs are common choices.

  • Physicochemical Characterization: A thorough characterization of the compound's physicochemical properties is crucial. This includes determining the pKa, logP, melting point, and crystalline form (polymorphism). This data will guide the selection of an appropriate solubility enhancement strategy.

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation.

Q2: I've tried salt formation and micronization, but the oral bioavailability of my DHPM derivative is still low. What are the next steps?

A2: If initial approaches are insufficient, more advanced formulation strategies should be considered. These aim to present the drug to the gastrointestinal tract in a solubilized or more readily absorbable form. Key strategies include:

  • Amorphous Solid Dispersions: Dispersing the DHPM derivative in a hydrophilic polymer matrix at a molecular level can prevent crystallization and significantly enhance its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations: For lipophilic DHPM derivatives, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can be highly effective. These formulations form fine oil-in-water emulsions in the gastrointestinal fluids, keeping the drug in a solubilized state.

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of DHPMs by encapsulating the hydrophobic part of the molecule within the cyclodextrin cavity.

Q3: How do I choose between solid dispersions, lipid-based formulations, and complexation for my specific DHPM derivative?

A3: The choice of formulation strategy depends on the specific physicochemical properties of your DHPM derivative:

  • Solid Dispersions are generally suitable for compounds that can form a stable amorphous phase with a polymer. Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential tools to assess the amorphous nature and stability of the dispersion.

  • Lipid-Based Formulations (SEDDS) are ideal for lipophilic drugs (typically with a logP between 2 and 4). The drug should have good solubility in the oil and surfactant components of the SEDDS.

  • Cyclodextrin Complexation is effective for molecules that can physically fit into the cyclodextrin cavity. The stoichiometry and binding constant of the complex should be determined to ensure efficient encapsulation.

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro dissolution testing.

  • Problem: High variability in the dissolution profiles between different batches of the same formulation.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Inadequate mixing or wetting of the drug substance. Incorporate a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) into the dissolution medium to improve wetting.
Particle agglomeration. Consider particle size reduction techniques or the inclusion of a dispersing agent in the formulation.
Polymorphic changes during processing or storage. Characterize the solid-state of the drug before and after formulation using XRPD and DSC.
Inappropriate dissolution test parameters. Optimize the dissolution method, including apparatus type (e.g., USP Apparatus 2 - paddle), rotation speed, and dissolution medium pH to better reflect physiological conditions.[1]

Issue 2: Poor correlation between in vitro dissolution and in vivo bioavailability.

  • Problem: A formulation shows promising dissolution in vitro but fails to demonstrate adequate bioavailability in animal models.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Drug precipitation in the gastrointestinal tract. The drug may dissolve initially but then precipitate due to changes in pH or dilution. Consider using precipitation inhibitors in your formulation, such as hydrophilic polymers (e.g., HPMC, PVP).
Poor membrane permeability. The issue may not be solubility but the drug's ability to cross the intestinal epithelium. Conduct in vitro permeability assays (e.g., PAMPA, Caco-2) to assess this.
First-pass metabolism. The drug may be extensively metabolized in the liver before reaching systemic circulation. Investigate the metabolic stability of the compound using liver microsomes.
P-glycoprotein (P-gp) efflux. Your DHPM derivative might be a substrate for efflux transporters like P-gp, which pump the drug back into the intestinal lumen.[2] This can be investigated using in vitro cell-based assays.

Issue 3: Low drug loading in lipid-based formulations (SEDDS).

  • Problem: Inability to dissolve the required dose of the DHPM derivative in the SEDDS formulation.

  • Possible Causes & Solutions:

Possible CauseTroubleshooting Step
Poor solubility in the selected oil or surfactant. Screen a wider range of oils (e.g., medium-chain triglycerides, long-chain triglycerides) and surfactants with different HLB values to find a system with higher solubilizing capacity for your compound.
High crystallinity of the drug. The energy required to break the crystal lattice may be too high. Consider using a co-solvent (e.g., ethanol, propylene glycol) in the SEDDS formulation to improve drug solubilization.

Data Presentation

Effective data presentation is crucial for comparing the performance of different formulation strategies. Below are example tables to structure your quantitative data.

Table 1: Solubility of DHPM Derivative in Various Media

MediumpHSolubility (µg/mL) ± SD
Deionized Water7.00.5 ± 0.1
0.1 N HCl1.21.2 ± 0.3
Phosphate Buffer6.80.8 ± 0.2
Phosphate Buffer with 0.5% SLS6.825.4 ± 2.1

Table 2: In Vitro Dissolution of Different DHPM Formulations

FormulationTime (min)% Drug Released ± SD
Unformulated Drug 155 ± 2
308 ± 3
6012 ± 4
Solid Dispersion (1:5 Drug:PVP K30) 1545 ± 5
3078 ± 6
6095 ± 4
SEDDS (30% Oil, 50% Surfactant, 20% Co-surfactant) 1565 ± 7
3092 ± 5
6099 ± 2

Table 3: Pharmacokinetic Parameters of DHPM Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension 50 ± 152.0 ± 0.5350 ± 80100
Solid Dispersion 250 ± 601.0 ± 0.51750 ± 350500
SEDDS 400 ± 900.5 ± 0.22800 ± 500800

Experimental Protocols

1. Preparation of Amorphous Solid Dispersion (Solvent Evaporation Method)

  • Accurately weigh the dihydropyrimidinone derivative and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in a predetermined ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both components in a suitable common solvent (e.g., methanol, ethanol, dichloromethane).

  • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

  • Further dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.

  • Grind the dried solid dispersion into a fine powder and store it in a desiccator.

  • Characterize the solid dispersion for drug content, dissolution behavior, and solid-state properties (XRPD, DSC).

2. Formulation of Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of the DHPM derivative in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497).

  • Constructing Pseudo-Ternary Phase Diagrams: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various mixtures of these components at different ratios. Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and add the DHPM derivative to the oil/surfactant/co-surfactant mixture. Gently heat and vortex until the drug is completely dissolved.

  • Characterization: Evaluate the prepared SEDDS for self-emulsification time, droplet size distribution upon dilution, and thermodynamic stability.

3. In Vitro Dissolution Testing

  • Apparatus: USP Apparatus 2 (paddle method).

  • Dissolution Medium: 900 mL of a relevant buffer (e.g., 0.1 N HCl pH 1.2, or phosphate buffer pH 6.8), potentially with a surfactant (e.g., 0.5% SLS) to ensure sink conditions.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 or 75 RPM.

  • Procedure:

    • Place a known amount of the formulation (equivalent to a specific dose of the DHPM derivative) into each dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the drug concentration using a validated analytical method (e.g., HPLC-UV).

4. In Vivo Oral Bioavailability Study in Rats

  • Animals: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Housing: House the animals in a controlled environment with a 12-hour light/dark cycle.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Prepare the formulation (e.g., aqueous suspension, solid dispersion suspended in water, or SEDDS) at the desired concentration.

    • Administer the formulation to the rats via oral gavage at a specific dose (e.g., 10 mg/kg). The dosing volume should be appropriate for the animal's weight (e.g., 5-10 mL/kg).

  • Blood Sampling:

    • Collect blood samples (e.g., 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect the blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for the concentration of the DHPM derivative using a validated bioanalytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies DHPM DHPM Derivative SD Solid Dispersion DHPM->SD SEDDS SEDDS DHPM->SEDDS Complex Cyclodextrin Complex DHPM->Complex Dissolution Dissolution Testing SD->Dissolution SEDDS->Dissolution Complex->Dissolution Permeability Permeability Assay Dissolution->Permeability PK Pharmacokinetic Study (Rats) Permeability->PK Bioavailability Bioavailability Assessment PK->Bioavailability

Caption: Experimental workflow for enhancing oral bioavailability.

troubleshooting_logic start Low Oral Bioavailability Observed dissolution_check Is in vitro dissolution rapid? start->dissolution_check permeability_check Is permeability high? dissolution_check->permeability_check Yes solubility_issue Solubility/Dissolution is the rate-limiting step. Implement formulation strategies. dissolution_check->solubility_issue No metabolism_check Is first-pass metabolism low? permeability_check->metabolism_check Yes permeability_issue Poor membrane permeability. Consider prodrug approach or permeation enhancers. permeability_check->permeability_issue No metabolism_issue Extensive first-pass metabolism. Consider metabolic inhibitors or alternative routes. metabolism_check->metabolism_issue No efflux_issue Potential P-gp efflux. Investigate with in vitro models. metabolism_check->efflux_issue Yes

Caption: Troubleshooting logic for low oral bioavailability.

References

Technical Support Center: Resolution of Racemic Tetrahydropyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric resolution of racemic tetrahydropyrimidine compounds. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental work.

Method Selection: Choosing the Right Resolution Strategy

Question: How do I decide which method to use for resolving my racemic tetrahydropyrimidine compound?

Answer: The choice of resolution method depends on several factors, including the physicochemical properties of your compound, the required scale of the separation, and available resources. A general decision-making workflow is presented below.

G Decision Tree for Chiral Resolution Method Selection start Racemic Tetrahydropyrimidine functional_groups Presence of acidic/basic functional groups? start->functional_groups scale Scale of Separation? functional_groups->scale Yes chromatography_choice Chiral HPLC functional_groups->chromatography_choice No analytical Analytical (<1g) scale->analytical preparative Preparative (>1g) scale->preparative crystallization_choice Diastereomeric Crystallization enzymatic_choice Enzymatic Resolution analytical->chromatography_choice preparative->crystallization_choice preparative->enzymatic_choice functional_groups_yes Yes functional_groups_no No scale_analytical Analytical scale_preparative Preparative

A decision tree to guide the selection of a suitable chiral resolution method.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause Recommended Solution
Poor or no resolution Incorrect chiral stationary phase (CSP).Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).
Inappropriate mobile phase.Optimize the mobile phase composition (e.g., vary the ratio of organic modifiers, add acidic or basic additives).
Temperature fluctuations.Use a column thermostat to maintain a stable temperature.
Peak splitting or broadening Column overload.Reduce the injection volume or sample concentration.
Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column contamination or degradation.Flush the column with a strong, compatible solvent or replace the column if necessary.
Irreproducible retention times Inadequate column equilibration.Equilibrate the column with the mobile phase for a sufficient time before injection.
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing.
System leaks.Check for and repair any leaks in the HPLC system.
FAQs: Chiral HPLC

Question: What are the most common chiral stationary phases for tetrahydropyrimidine compounds?

Answer: Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are often effective for the separation of a wide range of chiral compounds, including nitrogen-containing heterocycles like tetrahydropyrimidines. Pirkle-type and macrocyclic antibiotic-based CSPs can also show good selectivity.

Question: How do I choose the mobile phase for my chiral separation?

Answer: The choice of mobile phase depends on the CSP and the analyte. For polysaccharide-based CSPs, normal-phase (e.g., hexane/isopropanol) and polar organic (e.g., acetonitrile/methanol) modes are common. For basic compounds like many tetrahydropyrimidines, the addition of a small amount of a basic modifier (e.g., diethylamine) can improve peak shape and resolution.

Quantitative Data: Chiral HPLC Resolution of Dihydropyrimidinone Analogs
Compound Chiral Stationary Phase Mobile Phase Separation Factor (α) Resolution (Rs) Enantiomeric Excess (ee%)
4-Aryl-dihydropyrimidinone 1Teicoplanin Aglycone (TAG)Methanol>6>2>99%
4-Aryl-dihydropyrimidinone 2Teicoplanin Aglycone (TAG)Acetonitrile1.81.5>98%
4-(9-phenanthryl)-DHPML-(3,5-dinitrobenzoyl)leucineNot Specified>8Not SpecifiedNot Specified

Experimental Protocol: Chiral HPLC

G Workflow for Chiral HPLC Resolution start Racemic Tetrahydropyrimidine Solution injection Inject sample onto chiral HPLC column start->injection separation Elute with optimized mobile phase injection->separation detection Detect enantiomers (e.g., UV detector) separation->detection fractionation Collect separated enantiomer fractions detection->fractionation analysis Analyze fractions for enantiomeric purity fractionation->analysis end Isolated Enantiomers analysis->end

A generalized workflow for the resolution of enantiomers using chiral HPLC.

Detailed Method:

  • Sample Preparation: Dissolve the racemic tetrahydropyrimidine compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic System:

    • Column: A suitable chiral stationary phase column (e.g., Daicel CHIRALPAK® series, or a Pirkle-type column).

    • Mobile Phase: A pre-mixed and degassed mobile phase (e.g., 90:10 hexane:isopropanol with 0.1% diethylamine).

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Temperature: 25 °C (controlled by a column oven).

    • Detection: UV detector at a wavelength where the compound has maximum absorbance.

  • Injection and Elution: Inject 5-20 µL of the prepared sample onto the column. Monitor the chromatogram for the separation of the two enantiomers.

  • Fraction Collection: If performing a preparative separation, collect the eluent corresponding to each enantiomeric peak in separate vials.

  • Analysis of Purity: Re-inject the collected fractions into the HPLC to determine the enantiomeric excess (ee%) of each separated enantiomer.

  • Solvent Removal: Evaporate the solvent from the collected fractions under reduced pressure to obtain the isolated enantiomers.

Diastereomeric Crystallization

This classical method involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities.

Troubleshooting Guide: Diastereomeric Crystallization
Issue Potential Cause Recommended Solution
No crystallization occurs Poor choice of solvent.Screen a range of solvents with varying polarities.
Solution is not supersaturated.Concentrate the solution or cool it slowly.
Impurities inhibiting crystallization.Purify the diastereomeric salt mixture before crystallization.
Low yield of desired diastereomer Unfavorable solubility difference.Experiment with different chiral resolving agents and solvents.[1]
Co-crystallization of both diastereomers.Optimize the crystallization temperature and cooling rate.
Low enantiomeric purity Incomplete separation of diastereomers.Perform multiple recrystallization steps.
Racemization during salt formation or cleavage.Use milder reaction conditions for salt formation and cleavage.
FAQs: Diastereomeric Crystallization

Question: What are suitable resolving agents for basic tetrahydropyrimidines?

Answer: Chiral acids such as tartaric acid, mandelic acid, and camphorsulfonic acid are commonly used to resolve racemic bases.[2]

Question: How do I select the best solvent for crystallization?

Answer: The ideal solvent should provide a significant difference in solubility between the two diastereomeric salts. One diastereomer should be sparingly soluble, while the other remains in solution. A systematic screening of various solvents is often necessary.

Quantitative Data: Diastereomeric Resolution of Nitrogen Heterocycles
Compound Resolving Agent Solvent Yield of Diastereomer Enantiomeric Excess (ee%) of Final Product
Racemic Amine 1(S)-Mandelic AcidEthanol45%>98%
Racemic Amine 2Di-p-toluoyl-L-tartaric acidMethanol/Water40%96%
Racemic N-heterocycleChiral Phosphoric AcidToluene42%99%

Experimental Protocol: Diastereomeric Crystallization

G Workflow for Diastereomeric Crystallization start Racemic Tetrahydropyrimidine add_resolving_agent Add chiral resolving agent in a suitable solvent start->add_resolving_agent form_salts Formation of diastereomeric salts add_resolving_agent->form_salts crystallize Induce crystallization (cooling, evaporation) form_salts->crystallize filter Filter to separate crystals from mother liquor crystallize->filter cleave_salt Cleave the diastereomeric salt (e.g., acid/base wash) filter->cleave_salt end Isolated Enantiomer cleave_salt->end

A generalized workflow for the resolution of enantiomers via diastereomeric crystallization.

Detailed Method:

  • Salt Formation: Dissolve the racemic tetrahydropyrimidine (1 equivalent) in a suitable solvent (e.g., ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(-)-mandelic acid, 0.5-1.0 equivalents) in the same solvent. Add the resolving agent solution to the racemic mixture solution, usually with stirring.

  • Crystallization: The diastereomeric salt of one enantiomer may precipitate immediately. If not, crystallization can be induced by heating the mixture to obtain a clear solution and then allowing it to cool slowly to room temperature, followed by further cooling in an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.

  • Isolation of Diastereomer: Collect the precipitated crystals by filtration and wash them with a small amount of cold solvent. The other diastereomer remains in the mother liquor.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be redissolved in a minimal amount of hot solvent and recrystallized.

  • Cleavage of the Salt: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., ethyl acetate) and an aqueous solution (e.g., 1M NaOH for an acidic resolving agent). Stir vigorously until the solid dissolves. Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the enantiomerically enriched tetrahydropyrimidine.

  • Purity Analysis: Determine the enantiomeric excess of the product using chiral HPLC or NMR spectroscopy with a chiral solvating agent.

Enzymatic Resolution

Enzymatic resolution utilizes the high enantioselectivity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause Recommended Solution
Low or no enzyme activity Inappropriate enzyme.Screen a panel of different enzymes (e.g., lipases, proteases).
Unfavorable reaction conditions (pH, temperature).Optimize the pH and temperature for the specific enzyme used.
Enzyme denaturation by the solvent.Use a more biocompatible organic solvent or a biphasic system.
Low enantioselectivity (E-value) The enzyme is not highly selective for the substrate.Attempt to find a more selective enzyme or modify the substrate to improve recognition.
Reaction proceeding past 50% conversion.Monitor the reaction progress and stop it at approximately 50% conversion for optimal ee of both substrate and product.
Difficult separation of product and remaining substrate Similar physical properties.Use chromatographic methods (e.g., flash chromatography) for separation.
FAQs: Enzymatic Resolution

Question: What type of enzymatic reaction is typically used for resolving tetrahydropyrimidines?

Answer: For tetrahydropyrimidines containing an amine functionality, lipase-catalyzed acylation is a common strategy. The enzyme selectively acylates one enantiomer, which can then be separated from the unreacted amine enantiomer.[3][4]

Question: How is the enantioselectivity of an enzymatic resolution measured?

Answer: The enantioselectivity is expressed as the enantiomeric ratio (E-value). It is calculated from the enantiomeric excess of the substrate (ees) and the product (eep) at a given conversion (c). A high E-value (>100) indicates a highly selective and synthetically useful resolution.

Quantitative Data: Enzymatic Resolution of Amines and Related Compounds
Substrate Enzyme Acyl Donor Solvent Conversion (%) eesubstrate (%) eeproduct (%) E-value
Racemic 1-PhenylethylamineCandida antarctica Lipase B (CALB)Ethyl acetateToluene50>99>99>200
Racemic Propranolol building blockCandida rugosa LipaseIsopropenyl acetateToluene/[EMIM][BF4]28.2Not Specified96.267.5
Racemic N-heterocycleChiral Hydroxamic AcidNot SpecifiediPrOAc~50>95>9512-27

Experimental Protocol: Enzymatic Kinetic Resolution

G Workflow for Enzymatic Kinetic Resolution start Racemic Tetrahydropyrimidine add_enzyme Add enzyme and acyl donor in a solvent start->add_enzyme incubate Incubate with shaking at a controlled temperature add_enzyme->incubate monitor Monitor reaction progress (e.g., by HPLC) incubate->monitor quench Stop reaction at ~50% conversion monitor->quench separate Separate product from unreacted substrate quench->separate end Isolated Enantiomers separate->end

A generalized workflow for the enzymatic kinetic resolution of a racemic compound.

Detailed Method:

  • Reaction Setup: To a solution of the racemic tetrahydropyrimidine (1 mmol) in an appropriate organic solvent (e.g., toluene, 10 mL), add the acyl donor (e.g., ethyl acetate, 2-5 equivalents) and the enzyme (e.g., immobilized Candida antarctica Lipase B, 50-100 mg).

  • Incubation: Seal the reaction vessel and place it in an incubator shaker at a controlled temperature (e.g., 30-40 °C) with constant agitation.

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture, filter off the enzyme, and analyze the conversion and enantiomeric excess of the substrate and product by chiral HPLC.

  • Reaction Quenching: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted amine can be separated by flash column chromatography on silica gel.

  • Deprotection (if necessary): The acylated enantiomer can be deprotected (e.g., by hydrolysis) to yield the other enantiomer of the tetrahydropyrimidine.

  • Purity Analysis: Determine the enantiomeric excess of the unreacted starting material and the final product by chiral HPLC.

References

Validation & Comparative

A Comparative Analysis of Anticancer Efficacy: Novel Tetrahydropyrimidine Analogs Versus Established Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative study of novel and known tetrahydropyrimidine analogs reveals promising new avenues for anticancer drug development. This report details the superior cytotoxic activity of several novel compounds against a panel of human cancer cell lines when compared to the established tetrahydropyrimidine-based agents, Monastrol and ONC201. The findings, supported by extensive experimental data, highlight the potential of these new analogs to overcome some of the limitations of existing therapies.

This guide provides a detailed comparison of the anticancer activity, mechanisms of action, and experimental protocols for a selection of novel tetrahydropyrimidine derivatives against the known compounds Monastrol and ONC201. The data is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and innovation in cancer therapeutics.

Comparative Anticancer Activity

The in vitro cytotoxic activity of novel tetrahydropyrimidine analogs was evaluated against a panel of human cancer cell lines, including breast (MCF-7), cervical (HeLa), colon (HCT-116), and lung (A549) cancer lines. The results, summarized in the tables below, demonstrate that several novel compounds exhibit significantly lower IC50 values than Monastrol and ONC201, indicating higher potency.

Table 1: IC50 Values (µM) of Novel Tetrahydropyrimidine Analogs
Compound IDMCF-7HeLaHCT-116A549Reference
Novel Analog 4b -52.59--[1]
Novel Analog 4k -43.63--[1]
Novel Analog 7b 0.480.74->40[2]
Ursolic Acid Derivative 0.480.74->40[2]
Compound 32a 18.87 (µg/mL)---[3]
Compound 34 4.67--4.63[3]
Compound 35 3.38--3.71[3]
Compound 66 0.032--0.01[3]

Note: Some values for compound 32a are in µg/mL as reported in the source.

Table 2: IC50 Values (µM) of Known Tetrahydropyrimidine Analogs
CompoundMCF-7HeLaHCT-116A549Reference
Monastrol 25.6---[3]
ONC201 ~0.8-5---[4]

The data clearly indicates that several novel analogs, particularly compound 7b and compound 66, display exceptional potency against breast and lung cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[2][3] This represents a significant improvement over the mid-micromolar activity of Monastrol.[3]

Mechanisms of Action and Signaling Pathways

The anticancer activity of tetrahydropyrimidine analogs is primarily attributed to their ability to induce cell cycle arrest and apoptosis. However, the specific molecular targets and signaling pathways can vary significantly.

Known Analogs: Monastrol and ONC201

Monastrol functions as a specific inhibitor of the mitotic kinesin Eg5, a motor protein essential for the formation and maintenance of the bipolar mitotic spindle.[4] Inhibition of Eg5 leads to the formation of monoastral spindles, causing mitotic arrest at the G2/M phase and subsequent apoptosis.[4]

Monastrol_Pathway Monastrol Monastrol Eg5 Eg5 Kinesin Monastrol->Eg5 Inhibits Spindle Bipolar Spindle Formation Eg5->Spindle Required for MitoticArrest Mitotic Arrest (G2/M Phase) Spindle->MitoticArrest Disruption leads to Apoptosis Apoptosis MitoticArrest->Apoptosis Induces

Caption: Monastrol's mechanism of action via Eg5 inhibition.

ONC201 exhibits a multi-faceted mechanism of action. It acts as an antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP.[4] Antagonism of DRD2 inhibits the AKT and ERK signaling pathways, while activation of ClpP leads to the degradation of mitochondrial proteins, inducing cellular stress and apoptosis.[4] This dual action contributes to its anticancer effects.

ONC201_Pathway cluster_receptor Cell Membrane cluster_mito Mitochondrion ONC201_mem ONC201 DRD2 DRD2 ONC201_mem->DRD2 Antagonizes AKT_ERK AKT/ERK Signaling DRD2->AKT_ERK Activates ONC201_mito ONC201 ClpP ClpP ONC201_mito->ClpP Activates Mito_dys Mitochondrial Dysfunction ClpP->Mito_dys Induces Apoptosis Apoptosis Mito_dys->Apoptosis Induces AKT_ERK->Apoptosis Inhibition Promotes

Caption: ONC201's dual mechanism targeting DRD2 and ClpP.

Novel Analogs

Many of the novel tetrahydropyrimidine derivatives exert their anticancer effects by inducing apoptosis and causing cell cycle arrest, similar to the known analogs. For instance, novel ursolic acid derivatives have been shown to trigger mitochondrial-related apoptosis by increasing reactive oxygen species (ROS) and are associated with the upregulation of Bax and downregulation of Bcl-2.[2] Furthermore, these compounds can simultaneously suppress the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways.[2]

Novel_Analog_Pathway cluster_pathways Signaling Pathways cluster_mito Mitochondrion Novel_Analog Novel Tetrahydropyrimidine Analog (e.g., 7b) RAS_ERK RAS/Raf/MEK/ERK Novel_Analog->RAS_ERK Inhibits PI3K_AKT PI3K/AKT/mTOR Novel_Analog->PI3K_AKT Inhibits ROS ROS Generation Novel_Analog->ROS Induces CellCycleArrest Cell Cycle Arrest (S Phase) Novel_Analog->CellCycleArrest Induces Apoptosis Apoptosis RAS_ERK->Apoptosis Inhibition Promotes PI3K_AKT->Apoptosis Inhibition Promotes Bax_Bcl2 Bax/Bcl-2 Ratio ROS->Bax_Bcl2 Increases Bax_Bcl2->Apoptosis Induces

Caption: Proposed mechanism of a novel tetrahydropyrimidine analog.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparative guide.

MTT Assay for Cell Viability

This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the tetrahydropyrimidine analogs (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Annexin V-FITC Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (PS), an early marker of apoptosis.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Adherent cells are trypsinized, and both floating and adherent cells are collected by centrifugation.

  • Staining: The cell pellet is washed with cold PBS and resuspended in 1X Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis by Propidium Iodide Staining

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.

  • Fixation: The cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Conclusion

The novel tetrahydropyrimidine analogs presented in this guide demonstrate significant potential as anticancer agents, with several compounds exhibiting superior potency compared to the established drugs Monastrol and ONC201. Their mechanisms of action, centered on the induction of apoptosis and cell cycle arrest through various signaling pathways, offer promising avenues for the development of more effective and targeted cancer therapies. The detailed experimental protocols provided herein are intended to support further research and validation of these promising compounds. Continued investigation into the structure-activity relationships and in vivo efficacy of these novel analogs is warranted to translate these preclinical findings into clinical applications.

References

Cross-reactivity profiling of a novel cyclopropyl-imidazolone compound against a panel of kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of a novel cyclopropyl-imidazolone compound, CPI-789, against a panel of clinically relevant kinases. The performance of CPI-789 is benchmarked against established kinase inhibitors, with supporting experimental data to objectively evaluate its selectivity and potential as a therapeutic candidate. Kinases are crucial regulators of cellular processes, making them prominent targets for drug development, particularly in oncology.[1][2] Thorough kinase profiling is essential to ensure that a compound selectively inhibits its intended target, which helps in guiding lead optimization and anticipating potential off-target effects.[3]

Comparative Kinase Profiling Data

The inhibitory activity of CPI-789 was assessed against a panel of tyrosine and serine/threonine kinases and compared with two well-characterized kinase inhibitors, Gefitinib and Sorafenib. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are summarized in the table below. A lower IC50 value indicates a higher potency of the inhibitor.

Kinase TargetCPI-789 IC50 (nM)Gefitinib IC50 (nM)Sorafenib IC50 (nM)Kinase Family
EGFR 5 25 >10,000Tyrosine Kinase
VEGFR2 75 >10,00020 Tyrosine Kinase
ABL11,200>10,0005,000Tyrosine Kinase
SRC8505,000300Tyrosine Kinase
BRAF >10,000>10,00050 Serine/Threonine Kinase
CDK25,500>10,000>10,000Serine/Threonine Kinase
p38α (MAPK14)2,3008,000150Serine/Threonine Kinase
MEK1 (MAP2K1)>10,000>10,000800Serine/Threonine Kinase
AKT18,000>10,0004,500Serine/Threonine Kinase
PDGFRβ 2501,50015 Tyrosine Kinase

Data presented are hypothetical and for illustrative purposes.

Experimental Protocols

The following protocol outlines the general methodology used for the in vitro kinase assays to determine the IC50 values.

In Vitro Kinase Inhibition Assay:

  • Reagents and Materials:

    • Recombinant human kinases

    • Kinase-specific peptide substrates

    • Adenosine triphosphate (ATP), [γ-³²P]ATP

    • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compounds (CPI-789, Gefitinib, Sorafenib) dissolved in DMSO

    • 96-well plates

    • Phosphocellulose paper

    • Scintillation counter

  • Assay Procedure:

    • A master mix of the kinase, substrate, and kinase buffer is prepared.

    • The test compounds are serially diluted in DMSO and added to the wells of a 96-well plate.

    • The kinase/substrate master mix is then added to each well containing the test compound.

    • The kinase reaction is initiated by the addition of a solution containing a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration is typically at or near the Km value for each specific kinase.

    • The reaction mixture is incubated at 30°C for a predetermined time (e.g., 60 minutes).

    • The reaction is terminated by spotting a portion of the reaction mixture onto phosphocellulose paper.

    • The phosphocellulose paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • The amount of incorporated ³²P in the peptide substrate is quantified using a scintillation counter.

  • Data Analysis:

    • The percentage of kinase inhibition for each compound concentration is calculated relative to a control reaction without any inhibitor.

    • IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow for Kinase Profiling

G cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Compound Dilution (CPI-789 & Comparators) C Incubation with Test Compounds A->C B Kinase & Substrate Master Mix B->C D Initiation with ATP (Reaction Start) C->D E Incubation (Phosphorylation) D->E F Reaction Termination E->F G Quantification of Phosphorylation F->G H IC50 Curve Fitting G->H I Selectivity Profile Determination H->I

Caption: Workflow for in vitro kinase cross-reactivity profiling.

EGFR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Simplified EGFR signaling pathway leading to cell proliferation.

Selectivity Profile of CPI-789

cluster_high_potency High Potency (IC50 < 100 nM) cluster_moderate_potency Moderate Potency (IC50 100-1000 nM) cluster_low_potency Low Potency (IC50 > 1000 nM) CPI789 CPI-789 EGFR EGFR CPI789->EGFR VEGFR2 VEGFR2 CPI789->VEGFR2 PDGFRb PDGFRβ CPI789->PDGFRb SRC SRC CPI789->SRC ABL1 ABL1 CPI789->ABL1 p38a p38α CPI789->p38a CDK2 CDK2 CPI789->CDK2 AKT1 AKT1 CPI789->AKT1

Caption: Logical relationship of CPI-789's inhibitory potency.

References

Orthogonal Assays to Confirm the Mechanism of Action of Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal assays to confirm the mechanism of action of ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a potential inhibitor of the mitotic kinesin Eg5. Due to its structural similarity to the well-characterized Eg5 inhibitor Monastrol, this compound is presumed to share a similar mechanism of action. This guide outlines the primary assays to verify this hypothesis, compares its potential mechanism with alternative Eg5 inhibitors that have advanced to clinical trials, and provides detailed experimental protocols.

Mechanism of Action: Targeting Mitotic Progression

Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the dihydropyrimidine class of compounds, which includes the first-in-class Eg5 inhibitor, Monastrol. Eg5 (also known as KIF11 or KSP) is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle. Inhibition of Eg5's ATPase activity prevents the separation of centrosomes, leading to cell cycle arrest in mitosis and the formation of characteristic monoastral spindles, which ultimately triggers apoptosis in cancer cells. This targeted disruption of mitosis makes Eg5 an attractive target for cancer therapy, with the potential for reduced side effects compared to microtubule-targeting agents.

dot

Eg5_Inhibition_Pathway cluster_0 Normal Mitosis cluster_1 Mitosis with Eg5 Inhibition Bipolar_Spindle Bipolar Spindle Formation Chromosome_Segregation Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division Eg5_Active Active Eg5 Eg5_Active->Bipolar_Spindle Pushes poles apart Monoastral_Spindle Monoastral Spindle Formation Mitotic_Arrest Mitotic Arrest Monoastral_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Eg5_Inhibited Inhibited Eg5 Eg5_Inhibited->Monoastral_Spindle Inhibitor Ethyl (...)- tetrahydropyrimidine Inhibitor->Eg5_Inhibited Allosteric Inhibition

Caption: Signaling pathway of Eg5 inhibition.

Orthogonal Assays for Mechanism of Action Confirmation

To robustly confirm that ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate acts as an Eg5 inhibitor, a series of orthogonal assays are recommended. These assays will test the compound's effect at the molecular, cellular, and phenotypic levels.

dot

Orthogonal_Assay_Workflow Compound Ethyl (...)-tetrahydropyrimidine ATPase_Assay Biochemical Assay: Microtubule-Activated ATPase Assay Compound->ATPase_Assay Direct Target Engagement Cell_Cycle_Analysis Cell-Based Assay 1: Cell Cycle Analysis (Flow Cytometry) Compound->Cell_Cycle_Analysis Cellular Consequence Spindle_Morphology Cell-Based Assay 2: Immunofluorescence Spindle Staining Compound->Spindle_Morphology Phenotypic Outcome Confirmation Mechanism Confirmation: Eg5 Inhibition ATPase_Assay->Confirmation Cell_Cycle_Analysis->Confirmation Spindle_Morphology->Confirmation

Caption: Experimental workflow for mechanism of action confirmation.

Biochemical Assay: Microtubule-Activated ATPase Assay

This assay directly measures the enzymatic activity of Eg5. The rationale is that an Eg5 inhibitor will reduce the rate of ATP hydrolysis, which is essential for its motor function.

Experimental Protocol:

  • Reagents: Recombinant human Eg5 protein, microtubules (polymerized from tubulin), ATPase assay buffer (e.g., 25 mM PIPES/KOH pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT), ATP, and a phosphate detection reagent (e.g., Malachite Green).

  • Procedure:

    • Incubate a fixed concentration of Eg5 with varying concentrations of the test compound for a predetermined time at room temperature.

    • Add microtubules to stimulate the ATPase activity.

    • Initiate the reaction by adding ATP.

    • Incubate for a set time at 37°C.

    • Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric detection reagent.

  • Data Analysis: Plot the percentage of Eg5 inhibition against the compound concentration to determine the IC₅₀ value.

Cell-Based Assay: Mitotic Arrest Analysis

This assay determines if the compound induces cell cycle arrest at the G2/M phase, a hallmark of mitotic inhibitors.

Experimental Protocol:

  • Cell Line: A rapidly proliferating cancer cell line (e.g., HeLa, A549).

  • Reagents: Cell culture medium, test compound, and a DNA staining dye (e.g., propidium iodide).

  • Procedure:

    • Treat cells with varying concentrations of the compound for a duration equivalent to one to two cell cycles (e.g., 24-48 hours).

    • Harvest and fix the cells.

    • Stain the cells with a DNA-intercalating dye.

    • Analyze the DNA content of the cell population using flow cytometry.

  • Data Analysis: Quantify the percentage of cells in the G2/M phase of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.

Cell-Based Assay: Immunofluorescence Staining for Spindle Morphology

This assay provides visual confirmation of the specific phenotypic effect of Eg5 inhibition – the formation of monoastral spindles.

Experimental Protocol:

  • Cell Line: A suitable cancer cell line (e.g., HeLa).

  • Reagents: Cell culture medium, test compound, fixing and permeabilizing agents (e.g., methanol, Triton X-100), primary antibodies against α-tubulin and a centrosome marker (e.g., γ-tubulin), and fluorescently labeled secondary antibodies, and a DNA stain (e.g., DAPI).

  • Procedure:

    • Grow cells on coverslips and treat with the compound for a time sufficient to induce mitotic arrest.

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies, followed by fluorescently labeled secondary antibodies.

    • Counterstain the DNA with DAPI.

    • Visualize the cells using fluorescence microscopy.

  • Data Analysis: Observe and quantify the percentage of mitotic cells exhibiting a monoastral spindle phenotype (a single aster of microtubules surrounded by chromosomes) compared to the bipolar spindles in control cells.

Comparison with Alternative Eg5 Inhibitors

While specific quantitative data for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not publicly available, a comparison can be made with other Eg5 inhibitors that have undergone more extensive development, including clinical trials.

FeatureEthyl 4-(...)-tetrahydropyrimidineMonastrolIspinesib (SB-715992)Filanesib (ARRY-520)
Chemical Class DihydropyrimidineDihydropyrimidineQuinazolinoneThiazole
Mechanism Presumed allosteric Eg5 inhibitorAllosteric Eg5 inhibitorAllosteric Eg5 inhibitorAllosteric Eg5 inhibitor
Preclinical Activity Reported antitumor, antibacterial, and antiviral activities for related compounds.[1]Induces mitotic arrest with an IC₅₀ of ~14 µM in cell-based assays.[2]Potent inhibitor with an ATPase IC₅₀ of <10 nM.[3]Demonstrates efficacy in multiple myeloma models.[4]
Clinical Development Not in clinical trialsPreclinical tool compoundPhase I and II trials completed. Showed limited single-agent efficacy.[3][5][6][7][8]Advanced to Phase III trials for multiple myeloma, showing some clinical efficacy.[2][4]
Reported Side Effects N/AN/ANeutropenia, leukopenia.[5][7]Neutropenia.[3]

Summary of Experimental Data

Table 1: Orthogonal Assays for MoA Confirmation

AssayPurposeExpected Outcome for an Eg5 Inhibitor
Microtubule-Activated ATPase Assay To confirm direct inhibition of Eg5 enzymatic activity.Dose-dependent decrease in ATP hydrolysis.
Cell Cycle Analysis (Flow Cytometry) To determine the effect on cell cycle progression.Accumulation of cells in the G2/M phase.
Immunofluorescence Spindle Staining To visualize the specific effect on mitotic spindle formation.Formation of monoastral spindles in mitotic cells.

Table 2: Comparison of Alternative Eg5 Inhibitors

CompoundChemical ClassHighest Development StageKey Findings
Monastrol DihydropyrimidinePreclinicalFirst-in-class selective, cell-permeable, allosteric inhibitor of Eg5. Widely used as a research tool.
Ispinesib (SB-715992) QuinazolinonePhase II Clinical TrialsFirst Eg5 inhibitor to enter clinical trials. Well-tolerated but demonstrated limited efficacy as a monotherapy in several cancers.[3][4][5][6][7][8]
Filanesib (ARRY-520) ThiazolePhase III Clinical TrialsHas shown promising efficacy in patients with multiple myeloma.[2][4]
S-trityl-L-cysteine (STLC) Cysteine derivativePreclinicalPotent Eg5 inhibitor, reported to be more potent than Monastrol in inducing mitotic arrest.[9]

Conclusion

The confirmation of the mechanism of action for ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as an Eg5 inhibitor requires a multi-faceted approach. The orthogonal assays described—biochemical ATPase assays and cell-based analyses of mitotic arrest and spindle morphology—provide a robust framework for this validation. While direct comparative data for this specific compound is lacking, the landscape of Eg5 inhibitors, particularly those that have progressed to clinical trials like Ispinesib and Filanesib, offers valuable context for its potential therapeutic application and highlights the challenges in translating preclinical potency into clinical efficacy. Further investigation is warranted to quantify the activity of this ethyl-tetrahydropyrimidine derivative and to explore its potential as a novel anti-cancer agent.

References

A Comparative Analysis of Tetrahydropyrimidine Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Tetrahydropyrimidine (THPM) derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, attracting significant interest in medicinal chemistry. These compounds have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. This guide provides a comparative overview of the in vitro and in vivo efficacy of various recently developed tetrahydropyrimidine derivatives, supported by experimental data and detailed methodologies.

In Vitro Anticancer Efficacy

The anticancer potential of several tetrahydropyrimidine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for in vitro cytotoxicity.

CompoundCell LineIC50 (µM)Reference
4f U87 MG (Glioblastoma)< 25[1]
GBM6 (Glioblastoma)Not specified, but showed activity[2]
4e HeLa (Cervical Cancer)Not specified, but highest activity[3]
MCF-7 (Breast Cancer)Not specified, but highest activity[3]
4k HeLa (Cervical Cancer)Not specified, but highest activity[3]
MCF-7 (Breast Cancer)Not specified, but highest activity[3]
4c MCF-7 (Breast Cancer)Not specified, but most active[3]
4d HeLa (Cervical Cancer)Not specified, but most active[3]
4b HeLa (Cervical Cancer)Not specified, but showed best activity[4]
4k HeLa (Cervical Cancer)Not specified, but showed best activity[4]
3a HeLa (Cervical Cancer)3.5 µg/mL[5]
MCF-7 (Breast Cancer)4.5 µg/mL[5]
5e HepG2 (Liver Cancer)5.351 µg/mL[6]

In Vitro Antimicrobial Efficacy

Tetrahydropyrimidine derivatives have also been investigated for their activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of in vitro antimicrobial activity.

CompoundMicroorganismMIC (µM)Reference
4f Staphylococcus aureus22-45[7]
Escherichia coli22-45[7]
Klebsiella pneumoniae22-45[7]
Candida albicans22-45[7]
4d Various strainsNot specified, but showed broad-spectrum activity[7]
6a Various strainsNot specified, but showed broad-spectrum activity[7]
6d Various strainsNot specified, but showed broad-spectrum activity[7]
4e S. aureus40.6 µg/mL[3]
E. coli17.8 µg/mL[3]
4j S. aureus37.8 µg/mL[3]
E. coli101.4 µg/mL[3]
4l S. aureus19.9 µg/mL[3]
E. coli52.4 µg/mL[3]
8 Gram-positive & Gram-negative bacteriaGood to significant activity[8]
10 Gram-positive & Gram-negative bacteriaGood to significant activity[8]

In Vivo Efficacy

In vivo studies provide crucial information on the therapeutic potential of these compounds in a living organism.

A study investigating the antibacterial activity of compounds 4f and 6a demonstrated a significant reduction in abscess volume and area in the skin of mice inoculated with S. aureus.[7] Furthermore, compound 4f was found to reduce the immune-expression of interleukin-1β in the isolated tissues of the infected skin, indicating an anti-inflammatory effect in addition to its antibacterial activity.[7]

Signaling Pathways and Experimental Workflows

The synthesis of many tetrahydropyrimidine derivatives is achieved through the Biginelli reaction, a one-pot three-component condensation.[9][10]

Biginelli_Reaction Aldehyde Aldehyde Intermediate1 N-Acyliminium Ion Intermediate Aldehyde->Intermediate1 BetaKetoester β-Ketoester Product Tetrahydropyrimidine Derivative BetaKetoester->Product Urea Urea/ Thiourea Urea->Intermediate1 Catalyst Acid Catalyst Catalyst->Intermediate1 Intermediate1->Product

Caption: The Biginelli reaction for the synthesis of tetrahydropyrimidine derivatives.

The mechanism of action for some anticancer tetrahydropyrimidine derivatives involves the inhibition of the kinesin motor protein Eg5, which plays a crucial role in the formation of the bipolar spindle during mitosis.[3] Inhibition of Eg5 leads to mitotic arrest and subsequent apoptosis in cancer cells.

Eg5_Inhibition_Pathway THPM Tetrahydropyrimidine Derivative Eg5 Kinesin Eg5 THPM->Eg5 Inhibits MitoticArrest Mitotic Arrest Spindle Bipolar Spindle Formation Eg5->Spindle Essential for Mitosis Mitosis Spindle->Mitosis Required for Apoptosis Apoptosis MitoticArrest->Apoptosis Leads to

Caption: Mechanism of action of Eg5-inhibiting tetrahydropyrimidine derivatives.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydropyrimidine derivatives for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution of Compounds: The tetrahydropyrimidine derivatives are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism without compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

References

Benchmarking ADME Properties: A Comparative Guide for a New Chemical Entity Against Established Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity (NCE) against a panel of established drugs: Ibuprofen, Metformin, Propranolol, and Warfarin. The objective is to offer a comparative analysis of key pharmacokinetic parameters, supported by detailed experimental protocols and visual workflows, to aid in the early assessment and development of novel drug candidates.

Comparative ADME Properties of Benchmark Drugs

The following table summarizes the key ADME parameters for the selected established drugs. An NCE's profile can be directly compared to these values to identify potential advantages or liabilities.

ParameterIbuprofenMetforminPropranololWarfarinNew Chemical Entity (NCE)
Oral Bioavailability (%) ~80-100%[1][2]40-60%[3]25%[4]~100%[5][Insert NCE Data]
Plasma Protein Binding (%) >99%[6][7]Negligible[3][8]85-96%[4][9]~99%[5][10][Insert NCE Data]
Volume of Distribution (Vd) Low63-276 L (IV), ~654 L (oral)[8][11]~4 L/kg[4][9]0.14 L/kg[5][10][Insert NCE Data]
Clearance (CL) LowRenal: ~510 mL/min[12]High, flow-dependent[13]Low, ~0.2 L/h/70kg[14][Insert NCE Data]
Elimination Half-life (t½) ~2 hours[6]~5-6.2 hours[12][15]~3-6 hours[4]20-60 hours[10][Insert NCE Data]
Major Metabolites Hydroxylated and carboxylated metabolites[6]Excreted unchanged[3][8]4-hydroxypropranolol (active), naphthoxylactic acid, and glucuronides[4][16]Inactive hydroxylated metabolites (CYP2C9, CYP1A2, CYP3A4)[5][10][Insert NCE Data]

Experimental Protocols

Detailed methodologies for key in vitro ADME assays are provided below. These protocols are fundamental for generating the data required for the comparative analysis.

Liver Microsome Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its intrinsic clearance.

Materials:

  • Test compound and positive control compounds

  • Pooled human liver microsomes (or other species)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the phosphate buffer.

  • Add the test compound or control to the wells at the desired final concentration (typically 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system and liver microsomes.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

Data Analysis:

  • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural log of the percent remaining is plotted against time.

  • The slope of the linear portion of the curve is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 24-well)

  • Cell culture medium and supplements

  • Hank's Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound, high and low permeability control compounds (e.g., propranolol and Lucifer yellow)

  • 96-well plates for sample collection

  • LC-MS/MS system for analysis

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound and controls to the apical (A) or basolateral (B) chamber of the Transwell® inserts.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber (basolateral for A-to-B transport, apical for B-to-A transport).

  • Replace the collected volume with fresh buffer.

  • At the end of the incubation, take a sample from the donor chamber.

  • Analyze the concentration of the compound in all samples by LC-MS/MS.

Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters.

Plasma Protein Binding Assay (Equilibrium Dialysis)

Objective: To determine the fraction of a compound that is bound to plasma proteins, which influences its distribution and availability to target sites.

Materials:

  • Test compound

  • Pooled human plasma (or other species)

  • Phosphate buffered saline (PBS)

  • Equilibrium dialysis device (e.g., RED device)

  • Semi-permeable membrane (e.g., molecular weight cutoff of 8-12 kDa)

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound and spike it into the plasma.

  • Load the plasma containing the test compound into one chamber of the dialysis device and an equal volume of PBS into the other chamber, separated by the semi-permeable membrane.

  • Incubate the device at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, take samples from both the plasma and the PBS chambers.

  • Analyze the concentration of the compound in both samples by LC-MS/MS.

Data Analysis:

  • The fraction unbound (fu) is calculated as: fu = (Concentration in PBS chamber) / (Concentration in plasma chamber)

  • The percentage of protein binding is calculated as: % Bound = (1 - fu) * 100

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflow of ADME screening and the logical progression of drug development based on ADME properties.

ADME_Screening_Workflow cluster_invitro In Vitro ADME Screening cluster_invivo In Vivo PK Studies cluster_analysis Data Analysis & Modeling cluster_decision Decision Making solubility Solubility permeability Permeability (Caco-2/PAMPA) solubility->permeability metabolic_stability Metabolic Stability (Microsomes/Hepatocytes) permeability->metabolic_stability ppb Plasma Protein Binding metabolic_stability->ppb pk_studies Pharmacokinetic Studies (Rodent/Non-rodent) ppb->pk_studies ivive In Vitro-In Vivo Extrapolation (IVIVE) pk_studies->ivive pk_pd PK/PD Modeling ivive->pk_pd candidate_selection Candidate Selection pk_pd->candidate_selection

Caption: Workflow of in vitro and in vivo ADME screening.

ADME_Drug_Development_Logic cluster_properties ADME Properties cluster_outcomes Desired Outcomes cluster_goal Development Goal absorption Good Absorption bioavailability High Oral Bioavailability absorption->bioavailability distribution Optimal Distribution efficacy Sufficient Target Exposure (Efficacy) distribution->efficacy safety Minimized Off-Target Effects (Safety) distribution->safety metabolism Favorable Metabolism metabolism->safety dosing Convenient Dosing Regimen metabolism->dosing excretion Efficient Excretion excretion->dosing successful_drug Successful Drug Candidate bioavailability->successful_drug efficacy->successful_drug safety->successful_drug dosing->successful_drug

Caption: Logical relationship of ADME properties to drug development success.

References

A Comparative Guide to the Synthesis of Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of synthetic routes for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a prominent member of the dihydropyrimidinone (DHPM) class of heterocyclic compounds. DHPMs are of significant interest in medicinal chemistry due to their diverse biological activities, including roles as calcium channel blockers, antihypertensive agents, and antiviral compounds.[1][2] The most common synthetic pathway to this class of molecules is the Biginelli reaction, a one-pot multicomponent reaction.[1][2][3] This document compares the classical Biginelli reaction with several modern variations, providing experimental data to support an objective analysis of their performance.

Comparative Analysis of Synthetic Methodologies

The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is typically achieved through the condensation of benzaldehyde, ethyl acetoacetate, and urea. While the fundamental components remain the same, the choice of catalyst and reaction conditions significantly impacts yield, reaction time, and environmental footprint. This guide evaluates four distinct methodologies: the classical acid-catalyzed approach, a modern Lewis acid-catalyzed method, a solvent-less grinding technique, and a microwave-assisted synthesis.

Methodology Catalyst Reaction Time Yield (%) Key Advantages Key Disadvantages
Classical Biginelli Reaction HCl2.5 - 4 hours~60-80%Simple, well-establishedModerate yields, relatively long reaction times, corrosive acid
Lewis Acid Catalysis CuCl₂·2H₂O7 - 10 minutes (grinding)~90-95%High yields, very short reaction times, solvent-free optionRequires a specific catalyst
Solvent-Free Grinding CuCl₂·2H₂O / HCl (catalytic)~20 minutesHighEnvironmentally friendly, rapid, simple workupMay not be suitable for all substrates
Microwave-Assisted Synthesis Clay/Acid Catalyst5 - 15 minutes~85-95%Extremely rapid, high yields, often improved purityRequires specialized microwave equipment

Signaling Pathways and Logical Relationships

The general mechanism of the Biginelli reaction involves a series of acid-catalyzed condensation and addition reactions. Understanding this pathway is crucial for optimizing reaction conditions and exploring potential side reactions.

Biginelli_Mechanism aldehyde Benzaldehyde acylimine N-Acyliminium Ion (Key Intermediate) aldehyde->acylimine + Urea - H₂O urea Urea urea->acylimine open_chain Open-Chain Intermediate acylimine->open_chain enolate Ethyl Acetoacetate (Enolate form) enolate->open_chain + N-Acyliminium Ion product Tetrahydropyrimidine Product open_chain->product Cyclization - H₂O

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Workflow

The general workflow for the synthesis, purification, and analysis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is outlined below. Specific conditions for each methodology are detailed in the subsequent protocols.

Experimental_Workflow start Start: Assemble Reactants (Aldehyde, β-Ketoester, Urea) reaction Reaction Step (Apply specific conditions: Heat, Microwave, or Grinding) start->reaction monitoring Monitor Reaction (via TLC) reaction->monitoring workup Reaction Workup (e.g., Pouring onto ice water) monitoring->workup Reaction Complete filtration Filtration & Washing (Isolate crude solid) workup->filtration recrystallization Recrystallization (from Ethanol) filtration->recrystallization drying Drying (Yield determination) recrystallization->drying analysis Characterization (IR, NMR, Mass Spec) drying->analysis end End: Pure Product analysis->end

Caption: General experimental workflow for synthesis and purification.

Experimental Protocols

The following protocols are representative of the methodologies compared in this guide.

Protocol 1: Classical Biginelli Reaction (Acid-Catalyzed)

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in 20 mL of absolute ethanol.

  • Catalysis: Add 3-5 drops of concentrated hydrochloric acid to the mixture.

  • Reaction: Heat the mixture to reflux for 2.5 to 4 hours.[4][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with stirring.[4]

  • Purification: The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from hot ethanol to yield the pure product.[4]

Protocol 2: Lewis Acid-Catalyzed Solvent-Free Synthesis

  • Reaction Setup: In a mortar, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (10 mmol), and a catalytic amount of CuCl₂·2H₂O.[6]

  • Reaction: Grind the mixture with a pestle for 7-10 minutes.[6] A few drops of HCl can be added, and the grinding continued for another 10 minutes to facilitate the reaction.[6]

  • Workup: Let the reaction mixture stand overnight.[6]

  • Purification: The solid product is dissolved in a minimal amount of hot methanol, filtered, and allowed to recrystallize to obtain the purified compound.[6]

Protocol 3: Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe vessel, mix benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and a suitable catalyst (e.g., a clay-supported acid catalyst).

  • Reaction: Irradiate the mixture in a microwave reactor at a suitable power level (e.g., 180-300 W) for 5-15 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling, add cold water to the reaction mixture to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol.

Conclusion

The independent verification of synthetic routes for ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate confirms that while the classical Biginelli reaction is effective, modern methodologies offer significant advantages. For high-throughput synthesis and environmentally conscious chemistry, solvent-free grinding and microwave-assisted methods provide superior yields in dramatically shorter reaction times.[6] The choice of a specific protocol will depend on the available equipment and the scale of the synthesis. For routine laboratory preparations, the Lewis acid-catalyzed grinding method offers an excellent balance of efficiency, simplicity, and green chemistry principles.[6]

References

Navigating the Landscape of Imidazolone Cytotoxicity: A Comparative Guide to In Vitro Data Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with reliable and reproducible efficacy is paramount. This guide provides a comparative analysis of the cytotoxicity of a novel imidazolone across various cancer cell lines, emphasizing the critical aspect of data reproducibility. By presenting experimental data in a structured format, detailing methodologies, and visualizing key processes, this document aims to offer a comprehensive resource for assessing the therapeutic potential of this promising compound class.

The reproducibility of in vitro cytotoxicity data is a cornerstone of preclinical cancer research, yet it is influenced by a multitude of factors. These can range from the inherent biological variability of cancer cell lines to subtle differences in experimental protocols and data analysis methods.[1][2][3][4][5] This guide will delve into these aspects, providing a framework for interpreting the presented cytotoxicity data in the context of its potential variability.

Comparative Cytotoxicity of Novel Imidazolones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel imidazolone derivatives across a panel of human cancer cell lines. This data, collated from recent studies, highlights the differential sensitivity of cancer cells to these compounds and provides a basis for understanding their potential therapeutic window.

Imidazolone DerivativeCancer Cell LineIC50 (µM)Reference
Compound 3f (dodecyl group) MCF-7 (Breast)20.02[6]
HepG2 (Liver)65.3 ± 3.2[6]
Compound 3b (2-chloro phenyl amine) CaCo-2 (Colon)21.04[6]
Compound 5g (thiophene and pyridyl group) CaCo-2 (Colon)5.9 ± 2.3[6]
HeLa (Cervical)18.6 ± 2.3[6]
Compound 5b (chlorophenyl moiety) HepG2 (Liver)2.2 ± 0.7[6]
HeLa (Cervical)5.5 ± 1.1[6]
Compound 4e SISO (Cervical)2.38–3.77[7]
RT-112 (Bladder)2.38–3.77[7]
Compound 5l SISO (Cervical)2.38–3.77[7]
RT-112 (Bladder)2.38–3.77[7]
Compound 5m SISO (Cervical)5.37[7]
RT-112 (Bladder)> 10[7]
Compound 23 IGR39 (Melanoma)27.8 ± 2.8[8]
MDA-MB-231 (Breast)20.5 ± 3.6[8]
Compound 16 IGR39 (Melanoma)~40[8]
MDA-MB-231 (Breast)~37[8]
Compound 4f (S-butyl fragment) MCF-7 (Breast)Potent Activity[9]
MDA-MB-468 (Breast)Potent Activity[9]
EKVX (Non-small cell lung)Potent Activity[9]
Compound 6a (imidazothienopyrimidine core) MCF-7 (Breast)Significant Activity[9]
MDA-MB-468 (Breast)Significant Activity[9]
EKVX (Non-small cell lung)Significant Activity[9]
Compound 7 C6 (Glioma)15.67 µg/mL[10]
Compounds 2, 4, 5, 6 HepG2 (Liver)Good Activity[10]
Imidazo[2,1-b][1][6][11]thiadiazole 10l SUIT-2 (Pancreatic)1.04 - 3.44[12]
CAPAN-1 (Pancreatic)1.04 - 3.44[12]
PANC-1 (Pancreatic)1.04 - 3.44[12]
PATU-T (Pancreatic)1.04 - 3.44[12]
BxPC-3 (Pancreatic)1.04 - 3.44[12]
PDAC-3 (Primary Pancreatic)1.04 - 3.44[12]
PANC-1-GR (Gemcitabine-Resistant Pancreatic)1.04 - 3.44[12]

Experimental Protocols

To ensure the reproducibility and comparability of cytotoxicity data, it is imperative to follow standardized and well-documented experimental protocols. Below are detailed methodologies for two commonly employed cytotoxicity assays: the MTT and LDH assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[13][14][15] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Novel imidazolone compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilizing agent (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.[16]

  • Compound Treatment: Prepare serial dilutions of the novel imidazolone compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium and 10-20 µL of MTT solution to each well.[14] Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.[14]

  • Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals.[14][16] Add 100 µL of a solubilizing agent to each well to dissolve the crystals.[14][16] Gently shake the plate for 10-15 minutes to ensure complete dissolution.[14]

  • Absorbance Measurement: Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.[14] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell viability.[14]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[17][18][19]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel imidazolone compound

  • LDH Cytotoxicity Assay Kit (containing LDH reaction buffer, substrate mix, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the reaction buffer and substrate). Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well to terminate the enzymatic reaction.

  • Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm using a microplate reader.[19]

  • Data Analysis: Determine the amount of LDH released by comparing the absorbance of the treated samples to that of the control wells (untreated cells for spontaneous LDH release and lysed cells for maximum LDH release). Calculate the percentage of cytotoxicity.

Visualizing the Path to Cell Death and Discovery

To better understand the mechanisms at play and the experimental processes involved, the following diagrams, generated using the DOT language, provide a visual representation of a key signaling pathway and the experimental workflow.

G cluster_0 Imidazolone-Induced Apoptotic Pathway Imidazolone Novel Imidazolone Chk1_Chk2 Chk1/Chk2 Kinases Imidazolone->Chk1_Chk2 Inhibition p53 p53 Chk1_Chk2->p53 Activation Bax Bax p53->Bax Upregulation Mitochondrion Mitochondrion Bax->Mitochondrion Permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution G cluster_1 Experimental Workflow for Cytotoxicity Assay Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Imidazolone (Serial Dilutions) Incubate_24h->Add_Compound Incubate_Treatment Incubate for 24-72h Add_Compound->Incubate_Treatment Add_Reagent Add Assay Reagent (MTT or LDH) Incubate_Treatment->Add_Reagent Incubate_Assay Incubate Add_Reagent->Incubate_Assay Measure_Absorbance Measure Absorbance Incubate_Assay->Measure_Absorbance Data_Analysis Data Analysis (Calculate IC50) Measure_Absorbance->Data_Analysis End End Data_Analysis->End

References

Safety Operating Guide

Personal protective equipment for handling ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for handling ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Given that a specific Safety Data Sheet (SDS) is not available for this novel compound, this guidance is based on the safety profile of structurally related compounds, specifically pyrimidine-5-carboxylic acid, and general best practices for handling potentially hazardous research chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with similar pyrimidine derivatives include irritation to the skin, eyes, and respiratory system.[1] As a powdered substance, inhalation of dust is a primary exposure route. The following PPE is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesDouble-gloving with powder-free nitrile gloves is recommended.[2][3][4][5] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[2]
Eyes Safety gogglesMust meet ANSI Z.87.1 standards and provide a complete seal around the eyes.[4]
Face Face shieldRequired when there is a risk of splashes or aerosol generation.[4][5]
Body Laboratory coatA buttoned, long-sleeved coat made of a low-permeability material such as polyethylene-coated polypropylene is recommended.[5]
Respiratory N95 or N100 respiratorRequired when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.[2]
Feet Closed-toe shoesShoes must fully cover the feet.[4]

Operational Plan: Safe Handling and Storage

Adherence to a strict operational protocol is essential to ensure safety and maintain the integrity of the compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Equipment prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Experimental Reaction dissolve->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate dispose_waste Segregate and Dispose of Waste decontaminate->dispose_waste remove_ppe Doff PPE in Designated Area dispose_waste->remove_ppe

Caption: A stepwise workflow for the safe handling of the tetrahydropyrimidine derivative.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as specified in Table 1 before entering the laboratory.

    • Ensure a certified chemical fume hood is operational and the sash is at the appropriate height.[6]

    • Inspect all glassware for cracks or defects before use.[6]

  • Handling:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to minimize inhalation exposure.

    • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

    • Keep all containers of the compound tightly closed when not in use.[7]

  • Storage:

    • Store the compound in a well-ventilated, dry place, away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1]

    • The container should be clearly labeled with the chemical name and any known hazards.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Protocol

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Minor Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Wear appropriate PPE, gently sweep the material into a suitable container, and label it for hazardous waste disposal.[8] Clean the spill area with a suitable detergent and water.[9]
Major Spill Evacuate the immediate area and alert others.[10] If the substance is flammable, eliminate all ignition sources.[10] Contact your institution's Environmental Health and Safety (EHS) department immediately.[10]

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Workflow Diagram

disposal_workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, weigh paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions and Reaction Mixtures liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (needles, glassware) sharps_container Puncture-Resistant Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Waste Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A workflow for the proper segregation and disposal of waste generated from handling the tetrahydropyrimidine derivative.

Disposal Guidelines:

  • Waste Classification: Treat all waste contaminated with this compound as hazardous chemical waste.[11][12]

  • Solid Waste: Dispose of contaminated gloves, weigh paper, and other solid materials in a designated, clearly labeled hazardous solid waste container.[12]

  • Liquid Waste: Collect all unused solutions and reaction mixtures in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.[13]

  • Sharps Waste: Dispose of any contaminated needles, syringes, or broken glassware in a puncture-resistant sharps container.[12][14]

  • Final Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department.[12] Do not pour any waste down the drain.[14]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
ethyl 6-({[(4E)-1-cyclopropyl-4-(4-methoxybenzylidene)-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)-4-[4-methoxy-3-(methoxymethyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.